4-(Piperazin-1-yl)benzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLIOHPHGHDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743404 | |
| Record name | 4-(Piperazin-1-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105684-82-0 | |
| Record name | 4-(Piperazin-1-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(Piperazin-1-yl)benzo[d]oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(Piperazin-1-yl)benzo[d]oxazole. This molecule holds significant interest in medicinal chemistry due to the integration of two "privileged structures" in drug discovery: the benzoxazole scaffold and the piperazine moiety.[1] Derivatives of this compound have demonstrated potential as anticancer and anti-inflammatory agents, making it a valuable subject of study for the development of new therapeutic agents.[1][2]
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| CAS Number | 105684-82-0 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O | N/A |
| Molecular Weight | 203.24 g/mol | [1] |
| Chemical Structure | ![]() | BenchChem |
Synthesis Protocol
Proposed Synthetic Scheme:
A potential synthetic route could involve the reaction of 4-piperazin-1-yl-2-aminophenol with a suitable cyclizing agent. However, given the challenges in synthesizing the starting material, an alternative and more practical approach would be a nucleophilic aromatic substitution reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a representative procedure based on general methods for the synthesis of analogous compounds.
Materials:
-
4-Fluorobenzo[d]oxazole
-
Piperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-fluorobenzo[d]oxazole (1.0 eq) in anhydrous DMF, add piperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is stirred at 80-100 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Characterization Data
The following tables summarize the expected characterization data for this compound based on typical spectral values for benzoxazole and piperazine moieties.[1]
Table 1: ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | m | 2H | Aromatic protons (Benzoxazole) |
| ~7.2-7.4 | m | 1H | Aromatic proton (Benzoxazole) |
| ~3.2-3.4 | t | 4H | Piperazine protons (-N-CH₂-) |
| ~3.0-3.2 | t | 4H | Piperazine protons (-N-CH₂-) |
| ~2.0-2.2 | s | 1H | Piperazine proton (-NH-) |
Table 2: ¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C=N (Oxazole ring) |
| ~140-150 | Aromatic Quaternary Carbons (Benzoxazole) |
| ~110-130 | Aromatic CH Carbons (Benzoxazole) |
| ~50-55 | Piperazine Carbons (-N-CH₂-) |
| ~45-50 | Piperazine Carbons (-N-CH₂-) |
Table 3: Mass Spectrometry Data
| Technique | Result |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₁₁H₁₄N₃O: 204.1137; found: ~204.1135 |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch (Piperazine) |
| ~3000-3100 | Aromatic C-H stretch |
| ~2800-3000 | Aliphatic C-H stretch |
| ~1600-1650 | C=N stretch (Oxazole ring) |
| ~1450-1550 | Aromatic C=C stretch |
| ~1200-1300 | C-N stretch |
| ~1000-1100 | C-O stretch |
Potential Signaling Pathways and Biological Activities
Derivatives of this compound have shown promise in preclinical studies as both anticancer and anti-inflammatory agents.[1][2] The specific biological targets and signaling pathways for the parent compound are still under investigation, but the activities of its derivatives provide valuable insights into its potential mechanisms of action.
Anticancer Activity: Targeting VEGFR-2 and c-Met Kinases
Several piperidinyl-based benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases.[3] These receptor tyrosine kinases are crucial for tumor angiogenesis, growth, and metastasis.[3] Dual inhibition of these pathways is a promising strategy to overcome tumor resistance.[3]
Caption: Putative anticancer signaling pathway of benzoxazole derivatives.
Anti-inflammatory Activity: Modulation of Pro-inflammatory Cytokines
Benzoxazole derivatives have also been investigated for their anti-inflammatory properties. Studies have shown that some of these compounds can modulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[4] This suggests a potential mechanism involving the inhibition of inflammatory signaling cascades.
Caption: Potential anti-inflammatory mechanism of benzoxazole derivatives.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound and its derivatives for drug discovery purposes is outlined below.
Caption: General experimental workflow for drug discovery.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational understanding of its synthesis and characterization, along with insights into the potential biological activities of its derivatives. Further research is warranted to fully elucidate the pharmacological profile of this compound and to optimize its structure for enhanced therapeutic efficacy and safety.
References
Spectroscopic Analysis of 4-(Piperazin-1-yl)benzo[d]oxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used for the structural elucidation and characterization of 4-(Piperazin-1-yl)benzo[d]oxazole derivatives. This class of compounds is of significant interest in medicinal chemistry, and precise analytical techniques are crucial for confirming their identity, purity, and structural features. This document outlines detailed experimental protocols and presents a comparative summary of spectroscopic data.
Introduction to Spectroscopic Characterization
Spectroscopic analysis is a cornerstone in the identification of novel chemical entities. For this compound derivatives, a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous structural confirmation.[1][2][3][4] These methods provide complementary information regarding the molecular framework, functional groups, and electronic properties of the synthesized compounds.
Data Presentation: A Comparative Summary
The following tables summarize typical quantitative spectroscopic data for benzoxazole derivatives, providing a reference for the characterization of this compound analogues.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Derivative Type | Aromatic Protons (Benzoxazole) | Piperazine Protons | Other Key Signals | Solvent |
| General Benzoxazole | 7.30-7.80 (m) | - | 8.10 (s, H-2) | - |
| 2-substituted Benzoxazole | 6.85-8.83 (m) | - | Varies with substituent | DMSO-d6 |
| N-substituted Piperazine | - | 2.81-3.97 (m) | Varies with substituent | CDCl₃ |
| This compound (Expected) | 6.5-8.0 (m) | 2.5-3.5 (m) | Varies with substituents on piperazine and benzoxazole rings | CDCl₃, DMSO-d6 |
Table 2: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| C=N Stretch (Oxazole ring) | 1635 - 1500 | Confirms the presence of the benzoxazole core.[1][3] |
| C-O-C Stretch (Oxazole ring) | 1294 - 1242 | Asymmetric stretching of the ether linkage in the oxazole ring.[1] |
| Aromatic C=C Stretch | 1600 - 1450 | Indicates the presence of the benzene ring.[5] |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on the aromatic ring. |
| Aliphatic C-H Stretch (Piperazine) | 2950 - 2800 | Stretching vibrations of C-H bonds in the piperazine ring. |
| N-H Stretch (Secondary Amine) | 3500 - 3300 | Present if the piperazine nitrogen is unsubstituted. |
| C-N Stretch (Piperazine) | 1250 - 1020 | Stretching vibrations of the C-N bonds in the piperazine ring. |
Table 3: UV-Visible Spectroscopic Data
| Compound/Derivative | λmax (nm) | Molar Absorptivity (εmax, M⁻¹cm⁻¹) | Solvent |
| 2-(2'-hydroxyphenyl)benzoxazole | 336 | 1.83 x 10⁴ | Ethanol |
| 2-(amino-2'-hydroxyphenyl)benzoxazole | 374 | 5.30 x 10⁴ | Ethanol |
| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole | 339 | 1.69 x 10⁵ | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of this compound derivatives.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance, Varian) is typically used.[1][2]
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, which is crucial for confirming the molecular formula.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.
Instrumentation and Data Acquisition:
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this class of compounds as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.[6]
-
Mass Analyzer: A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap, with high-resolution mass spectrometry (HRMS) being preferable for accurate mass measurements and elemental composition determination.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight. The fragmentation pattern can also provide valuable structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).[1][2] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Perkin Elmer, Shimadzu) is used to record the spectrum.[1][3]
-
Spectral Range: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Use a quartz cuvette with a 1 cm path length.
Instrumentation and Data Acquisition:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer (e.g., Varian Cary, Shimadzu) is used.[7]
-
Spectral Range: The spectrum is typically recorded from 200 to 800 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of target compounds.
Caption: Sample preparation workflow for different spectroscopic techniques.
Conclusion
The structural confirmation of this compound derivatives relies on the synergistic application of various spectroscopic techniques. This guide provides the foundational protocols and comparative data necessary for researchers in the field of drug discovery and development to confidently characterize these and related heterocyclic compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for the advancement of medicinal chemistry research.
References
Technical Guide: Unraveling the Potential Mechanisms of Action of 4-(Piperazin-1-yl)benzo[d]oxazole
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific molecule 4-(Piperazin-1-yl)benzo[d]oxazole is limited in publicly available literature. This guide synthesizes information from studies on structurally related piperazinyl-benzoxazole derivatives to provide an in-depth overview of its potential mechanisms of action, based on the well-established biological activities of this chemical scaffold.
Introduction: The Piperazinyl-Benzoxazole Scaffold
The this compound structure combines two key pharmacophores: the benzoxazole ring and a piperazine moiety. Both are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds capable of interacting with a wide range of biological targets.[1] The rigid, aromatic benzoxazole system provides a scaffold for interactions such as π-π stacking, while the flexible, basic piperazine ring can serve as a versatile linker and engage in crucial hydrogen bonding and ionic interactions with biological targets.[1] This combination creates a unique chemical entity with the potential for diverse pharmacological activities, including anticancer, central nervous system (CNS), antimicrobial, and anti-inflammatory effects.[2][3][4][5][6]
Potential Mechanism of Action in Oncology
A significant body of research points to the potential of piperazinyl- and piperidinyl-benzoxazole derivatives as anticancer agents.[2][7] The primary mechanism explored is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor growth, angiogenesis, and metastasis.[7][8]
Dual Inhibition of VEGFR-2 and c-Met Kinases
A promising anticancer strategy is the simultaneous inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met (hepatocyte growth factor receptor).[7][8] Benzoxazole derivatives have been designed to bind to the ATP-binding pockets of these kinases.[7]
-
Signaling Pathway: Inhibition of VEGFR-2 and c-Met blocks downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are vital for endothelial cell proliferation, migration (angiogenesis), and tumor cell survival and proliferation.
Caption: Potential inhibition of VEGFR-2 and c-Met signaling pathways.
Quantitative Data: Kinase Inhibition by Benzoxazole Derivatives
The following table summarizes the inhibitory activity of several piperidinyl-based benzoxazole derivatives against VEGFR-2 and c-Met kinases, providing a benchmark for the potential potency of the this compound scaffold.
| Compound | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) | Reference |
| 5a | 0.970 | 1.885 | [7] |
| 5g | 0.160 | 0.211 | [7] |
| 5h | 0.145 | 0.181 | [7] |
| 11a | 0.211 | 0.250 | [7] |
| 11b | 0.150 | 0.192 | [7] |
| Sorafenib | 0.082 | - | [7][8] |
| Staurosporine | - | 0.280 | [7][8] |
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant human VEGFR-2 or c-Met kinase, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. The kinase and substrate are added to the wells and incubated briefly. c. The kinase reaction is initiated by adding ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
Data Analysis: Luminescence readings are converted to percent inhibition relative to a DMSO control. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Caption: Workflow for an in vitro kinase inhibition assay.
This assay measures the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are cultured in appropriate media.[7]
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with fresh medium containing various concentrations of the test compound. c. Cells are incubated for a specified period (e.g., 48-72 hours). d. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. e. After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader (e.g., at 570 nm). The absorbance is proportional to the number of viable cells. IC₅₀ values are determined from dose-response curves.
Potential Mechanism of Action in the Central Nervous System (CNS)
The piperazine ring is a common feature in many CNS-active drugs.[9][10] Benzoxazole derivatives have been investigated for their potential to modulate neurotransmitter systems, particularly serotonin (5-HT) receptors.[11][12]
5-HT₃ Receptor Modulation
The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and anxiety.[12] Benzoxazole derivatives have been shown to act as potent agonists or antagonists at this receptor.[5][11]
-
Signaling Pathway: As a ligand-gated ion channel, the 5-HT₃ receptor, upon binding of an agonist like serotonin, opens to allow the rapid influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuronal membrane and initiation of a downstream signal. A compound like this compound could act as a competitive antagonist, blocking serotonin from binding, or as an agonist, mimicking its effect.
Caption: Potential modulation of the 5-HT₃ receptor ion channel.
Quantitative Data: 5-HT₃ Receptor Affinity
The following table shows the binding affinity and in vivo activity of a benzoxazole derivative for the 5-HT₃ receptor.
| Compound | Target | Assay Type | Value | Unit | Reference |
| N-(2-Benzoxazol-2-yl-ethyl)-guanidine | 5-HT₃ Receptor | Binding Affinity (Kᵢ) | 0.77 | nM | [11] |
| N-(2-Benzoxazol-2-yl-ethyl)-guanidine | 5-HT₃ Receptor | Agonist (ED₅₀) | 0.52 | µg/kg (iv) | [11] |
| N-(2-Benzoxazol-2-yl-ethyl)-guanidine | 5-HT₃ Receptor | Antagonist (ID₅₀) | 5.8 | µg/kg (iv) | [11] |
Experimental Protocols
This assay measures the affinity of a compound for a specific receptor.
-
Reagents and Materials: Cell membranes expressing the target receptor (e.g., 5-HT₃), a radiolabeled ligand (e.g., [³H]-Granisetron), test compound, buffer solutions, and a scintillation counter.
-
Procedure: a. The test compound, radiolabeled ligand, and cell membranes are combined in a reaction tube. b. The mixture is incubated to allow binding to reach equilibrium. c. The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes. d. The filter is washed to remove non-specifically bound radioligand. e. The amount of radioactivity trapped on the filter is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on extensive research into related compounds, its mechanism of action is likely to involve the modulation of key cellular signaling proteins. In oncology, it holds potential as a dual inhibitor of receptor tyrosine kinases like VEGFR-2 and c-Met. In neuroscience, it may act as a modulator of neurotransmitter receptors, such as the 5-HT₃ receptor. Further in-depth experimental evaluation of this specific compound is necessary to fully elucidate its precise molecular targets and therapeutic potential. The protocols and data presented in this guide provide a solid framework for initiating such an investigation.
References
- 1. This compound|High-Quality RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Emergence of 4-(Piperazin-1-yl)benzo[d]oxazole Derivatives as Potent Kinase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 4-(piperazin-1-yl)benzo[d]oxazole scaffold has been identified as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds with a wide range of therapeutic applications.[1] This technical guide delves into the discovery and development of derivatives of this core structure as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This document will provide a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with these promising therapeutic agents.
Quantitative Data: Kinase Inhibition and Cytotoxicity
The following tables summarize the in vitro kinase inhibitory activity and cytotoxic effects of various this compound derivatives against a panel of cancer cell lines and specific kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5a | VEGFR-2 | 0.970 | Sorafenib | 0.058 |
| 5g | VEGFR-2 | 0.145 | Sorafenib | 0.058 |
| 5h | VEGFR-2 | 0.185 | Sorafenib | 0.058 |
| 11a | VEGFR-2 | 0.088 | Sorafenib | 0.058 |
| 11b | VEGFR-2 | 0.057 | Sorafenib | 0.058 |
| 5a | c-Met | 1.885 | Staurosporine | 0.237 |
| 5g | c-Met | 0.215 | Staurosporine | 0.237 |
| 5h | c-Met | 0.181 | Staurosporine | 0.237 |
| 11a | c-Met | 0.220 | Staurosporine | 0.237 |
| 11b | c-Met | 0.181 | Staurosporine | 0.237 |
| 10d | CDK4 | 0.0074 | Abemaciclib | - |
| 10d | CDK6 | 0.0009 | Abemaciclib | - |
| 5q | Akt1 | 0.018 | - | - |
| 5t | Akt1 | 0.0213 | - | - |
| AKE-72 (5) | BCR-ABLWT | <0.0005 | - | - |
| AKE-72 (5) | BCR-ABLT315I | 0.009 | - | - |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Cytotoxic Activity (IC50 in µM) of Selected Derivatives Against Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | NCI-H460 | HeLa | BT-474 | LNCaP | K-562 |
| 5a | 16.29 | 23.60 | 16.14 | - | - | - | - | - |
| 5g | 17.23 | 9.32 | 22.63 | - | - | - | - | - |
| 5h | 14.01 | 14.86 | 24.89 | - | - | - | - | - |
| 11a | 6.25 | 8.33 | 15.95 | - | - | - | - | - |
| 11b | 4.30 | 6.68 | 7.06 | - | - | - | - | - |
| Sorafenib | 4.95 | 6.32 | 6.57 | - | - | - | - | - |
| 5q | - | - | + | - | - | - | + | - |
| 5t | - | - | + | - | - | - | + | - |
| AKE-72 (5) | - | - | - | - | - | - | - | <0.01 (GI50) |
'+' indicates desirable antiproliferative effect. Data compiled from multiple sources.[1][3][4][5]
Experimental Protocols
This section outlines the generalized methodologies employed in the synthesis and evaluation of this compound derivatives as kinase inhibitors.
A common synthetic route involves the coupling of substituted benzo[d]oxazole precursors with piperazine derivatives.[1] This is often achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] For instance, 2-(piperidin-4-yl)benzo[d]oxazole can be synthesized by refluxing 2-aminophenol with piperidine-4-carboxylic acid in the presence of polyphosphoric acid.[4][6] Subsequent reaction with various electrophiles, such as chloroacetylated aromatic amines or phenacyl bromides, in the presence of a base like potassium carbonate and a catalyst like potassium iodide, yields the final target compounds.[4][6]
The inhibitory potential of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined from dose-response curves.
The antiproliferative effects of the compounds on various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are seeded in 96-well plates, treated with varying concentrations of the test compounds for a specified period (e.g., 72 hours), and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC50 value.
Flow cytometry is employed to investigate the effect of the compounds on the cell cycle distribution of cancer cells.[4] Cells are treated with the compound for a defined time, then harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide. The DNA content of individual cells is then analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
The induction of apoptosis (programmed cell death) by the compounds is often evaluated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
To understand the binding interactions between the inhibitors and their target kinases at a molecular level, computational molecular docking studies are performed.[4][7] The crystal structure of the target kinase is obtained from a protein data bank, and the synthesized compounds are docked into the ATP-binding site of the kinase using software like MOE (Molecular Operating Environment). These studies help to predict the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their discovery and evaluation.
Figure 1: Dual inhibition of VEGFR-2 and c-Met signaling pathways.
Figure 2: Inhibition of CDK4/6 and Akt pathways in cell cycle control.
Figure 3: General workflow for kinase inhibitor discovery and development.
References
- 1. This compound|High-Quality RUO [benchchem.com]
- 2. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel benzimidazole-derived p21-activited kinase 4 (PAK4) inhibitors bearing a 4-(4-methylpiperazin-1-yl)phenyl scaffold as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of Piperazine-Substituted Benzoxazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole nucleus, a heterocyclic scaffold composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry. Its structural similarity to endogenous purines facilitates interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] When substituted with a piperazine moiety, the resulting compounds exhibit enhanced therapeutic potential, demonstrating significant efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This guide provides an in-depth technical overview of the synthesis, biological evaluation, and mechanisms of action of piperazine-substituted benzoxazoles, offering a valuable resource for researchers in drug discovery and development.
Synthesis of Piperazine-Substituted Benzoxazoles
A general and efficient method for the synthesis of 2-(4-substituted-piperazin-1-yl)benzoxazoles involves a multi-step process commencing with the reaction of o-aminophenols with various reagents like aldehydes or carboxylic acids.[2] A common synthetic route is outlined below.
General Synthetic Protocol
A widely adopted method for synthesizing the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For piperazine-substituted analogs, a common strategy is the initial synthesis of a 2-(chloromethyl)benzo[d]oxazole intermediate, followed by nucleophilic substitution with a desired piperazine derivative.
Step 1: Synthesis of 2-(Chloromethyl)benzo[d]oxazole
-
To a solution of 2-aminophenol (1 equivalent) in a suitable solvent such as toluene or xylene, add chloroacetyl chloride (1.1 equivalents).
-
The reaction mixture is refluxed for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then treated with a dehydrating agent like polyphosphoric acid (PPA) or heated at a high temperature to facilitate cyclization to the benzoxazole ring.
-
The mixture is heated at 120-140°C for 2-3 hours.
-
After cooling, the reaction mixture is poured into ice-cold water and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and dried to yield 2-(chloromethyl)benzo[d]oxazole.
Step 2: Synthesis of 2-(4-Substituted-piperazin-1-yl)methyl)benzo[d]oxazole
-
To a solution of 2-(chloromethyl)benzo[d]oxazole (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), add the desired substituted piperazine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
The reaction mixture is stirred at room temperature or heated to 60-80°C for 6-12 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the final piperazine-substituted benzoxazole derivative.
Therapeutic Applications and Quantitative Data
Piperazine-substituted benzoxazoles have demonstrated significant potential across several therapeutic areas. The following sections summarize their activity, supported by quantitative data from various studies.
Anticancer Activity
These compounds have shown potent cytotoxic effects against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzoxazole-piperazine-1,2,3-triazole (4g) | MCF-7 | 19.89 | [3] |
| HeLa | 22.71 | [3] | |
| Benzoxazole-piperazine-1,2,3-triazole (4f) | MCF-7 | 20.18 | [3] |
| HeLa | 26.86 | [3] | |
| Benzoxazole-piperazine-1,2,3-triazole (4d) | MCF-7 | 23.12 | [3] |
| 2,5-disubstituted benzoxazole (3b) | MCF-7 | 12 µg/mL | [4] |
| 2,5-disubstituted benzoxazole (3c) | MCF-7 | 4 µg/mL | [4] |
| 2,5-disubstituted benzoxazole (3e) | Hep-G2 | 17.9 µg/mL | [4] |
| 7-(4-(p-tolyl)piperazin-1-yl)oxazolo[4,5-d]pyrimidine (5b) | Renal Cancer (UO-31) | 0.16 | [5] |
| Melanoma (LOX IMVI) | 0.32 | [5] | |
| Colon Cancer (HCT-116) | 0.59 | [5] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine-substituted benzoxazoles have exhibited promising activity against a variety of bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole-piperazine-1,2,3-triazole (4g) | Bacillus subtilis | 3.12 | [3] |
| Staphylococcus aureus | 12.5 | [3] | |
| Escherichia coli | 3.12 | [3] | |
| Benzoxazole-piperazine-1,2,3-triazole (4d) | Staphylococcus aureus | 6.25 | [3] |
| Escherichia coli | 12.5 | [3] | |
| Benzoxazole-piperazine-1,2,3-triazole (4f) | Escherichia coli | 6.25 | [3] |
Anti-inflammatory Activity
Several derivatives have demonstrated potent anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzoxazolone derivative (3d) | IL-6 Inhibition | 5.43 | [6] |
| Benzoxazolone derivative (3g) | IL-6 Inhibition | 5.09 | [6] |
| Benzoxazolone derivative (3c) | IL-6 Inhibition | 10.14 | [6] |
Neuroprotective Activity
The potential of these compounds in treating neurodegenerative disorders like Alzheimer's disease is an emerging area of research. Their mechanism often involves the inhibition of cholinesterase enzymes, which play a role in the progression of the disease.[7]
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Benzo[d]oxazole derivative (6a) | Acetylcholinesterase (AChE) | 1.03 | [7] |
| Butyrylcholinesterase (BChE) | 6.6 | [7] | |
| Benzo[d]oxazole derivative (6j) | Acetylcholinesterase (AChE) | 1.35 | [7] |
| Butyrylcholinesterase (BChE) | 8.1 | [7] | |
| Phenyl benzoxazole derivative (34) | Acetylcholinesterase (AChE) | 0.363 | [8] |
| Benzoxazole-oxadiazole analog (15) | Acetylcholinesterase (AChE) | 5.80 | [9] |
| Butyrylcholinesterase (BChE) | 7.20 | [9] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to a purple formazan product, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine-substituted benzoxazole compounds and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12]
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the piperazine-substituted benzoxazole compounds orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[10]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many piperazine-substituted benzoxazoles is linked to their ability to modulate critical signaling pathways that control cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[13][14][15][16] Overexpression or mutation of EGFR is common in many cancers. Some benzoxazole derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.
Caption: Inhibition of the EGFR signaling pathway by piperazine-substituted benzoxazoles.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and proliferation.[1][17][18][19][20] Its aberrant activation is a hallmark of many cancers. Piperazine-substituted benzoxazoles can inhibit this pathway, leading to apoptosis and reduced tumor growth.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperazine-substituted benzoxazoles.
Conclusion
Piperazine-substituted benzoxazoles represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, inflammation, and neurodegenerative diseases warrants further investigation. The detailed synthetic protocols, quantitative biological data, and mechanistic insights provided in this guide aim to facilitate and inspire future research in this exciting area of medicinal chemistry. The continued exploration of this chemical scaffold holds great promise for the development of novel and effective therapeutic agents to address a range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and anticholinesterase activity of new substituted benzo[d]oxazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and development of some phenyl benzoxazole derivatives as a potent acetylcholinesterase inhibitor with antioxidant property to enhance learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ClinPGx [clinpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Pharmacological Profile of the 4-(Piperazin-1-yl)benzo[d]oxazole Core: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
**Abstract
The 4-(piperazin-1-yl)benzo[d]oxazole scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. While the pharmacological profile of the parent compound is not extensively documented, its derivatives have demonstrated a wide range of activities, including significant effects on the central nervous system (CNS), inflammation, and cancer cell proliferation. This technical guide provides an in-depth analysis of the pharmacological profile of the this compound core by examining the properties of its key derivatives. It includes a summary of quantitative pharmacological data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways implicated in the action of these compounds. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
**1.0 Introduction
The this compound moiety represents a significant area of interest in medicinal chemistry. Its constituent parts, the benzoxazole and piperazine rings, are independently recognized for their broad pharmacological utility. The fusion of these two heterocycles creates a scaffold with the potential to interact with a diverse array of biological targets. This document synthesizes the available pharmacological data on derivatives of this core structure to provide a comprehensive overview of its therapeutic potential.
**2.0 Pharmacological Activities of Derivatives
Derivatives of the this compound core have been investigated for several therapeutic applications. The primary areas of activity are detailed below, with quantitative data for representative derivatives summarized in the accompanying tables.
Central Nervous System (CNS) Activity
The piperazine moiety is a common feature in many CNS-active drugs. Consequently, derivatives of the this compound scaffold have been explored for their potential to modulate neurotransmitter systems.
2.1.1 Dopamine Receptor Modulation
Derivatives have been synthesized and evaluated for their affinity for dopamine receptors, particularly the D2, D3, and D4 subtypes, which are key targets in the treatment of various psychiatric and neurological disorders.
| Compound Class | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Piperazinylalkylisoxazole Derivatives | Dopamine D₃ | 2.6 - 3.9 | [1] |
| N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D₃ | 0.7 | [2] |
| N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D₂L | 93.3 | [2] |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Dopamine D₃ | 0.5 | [3] |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Dopamine D₂L | 76.4 | [3] |
2.1.2 Serotonin Receptor Modulation
Affinity for serotonin (5-HT) receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, is another key characteristic of many CNS-active compounds. Derivatives of the this compound scaffold have shown promise in this area.
| Compound Class | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Arylpiperazinylalkylthiobenzoxazole Derivatives | 5-HT₁A | High Affinity (Specific values varied by derivative) | [4] |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT₁A | 0.78 | [5] |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT₁A | 0.57 | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazole derivatives has been a significant area of research. This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
| Compound Class | Assay | IC₅₀ | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | NO Production in LPS-stimulated RAW 264.7 cells | 0.86 µM | [5] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | TNF-α Production in LPS-stimulated RAW 264.7 cells | 1.87 µM | [5] |
| 1,4-benzoxazine derivatives (3e, 3f, 3r, 3s) | COX-2 Inhibition | 0.57 - 0.72 µM | [6] |
| Benzoxazolone derivative 3d | IL-6 Inhibition | 5.43 ± 0.51 µM | [7] |
| Benzoxazolone derivative 3g | IL-6 Inhibition | 5.09 ± 0.88 µM | [7] |
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines have been documented, highlighting their potential as anticancer agents.
| Compound Class | Cell Line | IC₅₀ | Reference |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | Various Cancer Cell Lines | Micromolar concentrations | [6] |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 µM | [1] |
| Sulfonylated oxazole-4-carbonitrile 7b | Broad range of cancer cell lines | 1.5 - 4.0 µM | [8] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast Cancer) | 39.0 µM | [1] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of compounds based on the this compound core.
Dopamine Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for dopamine D₂, D₃, and D₄ receptors.[9][10]
-
Objective: To quantify the binding affinity of a test compound to human dopamine D₂, D₃, and D₄ receptors expressed in recombinant cell lines.
-
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the respective human dopamine receptor subtype.
-
Radioligand: [³H]Spiperone (a non-selective D₂-like receptor antagonist).
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of the this compound derivative.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, cell membrane suspension, and either the test compound dilution, buffer for total binding, or (+)-butaclamol for non-specific binding.
-
Initiate the binding reaction by adding [³H]Spiperone to each well at a final concentration of approximately 2-3 times its Kₑ value for the specific receptor subtype.
-
Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro COX-2 Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against human recombinant COX-2.[3][4][11]
-
Objective: To measure the IC₅₀ value of a test compound for the inhibition of COX-2 activity.
-
Materials:
-
Enzyme: Human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Cofactors: Hematin, L-epinephrine.
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Test Compound: Serial dilutions in a suitable solvent (e.g., DMSO).
-
Standard Inhibitor: Celecoxib.
-
96-well microplate.
-
Microplate reader (for fluorometric or colorimetric detection).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the standard inhibitor.
-
In a 96-well plate, add the reaction buffer, hematin, and L-epinephrine.
-
Add the human recombinant COX-2 enzyme solution to each well (except for the blank).
-
Add the test compound dilutions or the standard inhibitor to the respective wells. Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a specific time (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the product (e.g., Prostaglandin G₂, or a downstream product like PGE₂) using a suitable detection method (e.g., a fluorometric probe or an ELISA-based method).
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]
-
Objective: To determine the cytotoxic effect (IC₅₀) of a test compound on a cancer cell line (e.g., MCF-7).
-
Materials:
-
Cell Line: e.g., MCF-7 human breast adenocarcinoma cells.
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).
-
Test Compound: Serial dilutions in culture medium.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
96-well microplates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the test compound concentration.
-
TNF-α Inhibition Assay in Macrophages
This protocol describes a method to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][17][18][19][20]
-
Objective: To quantify the inhibitory effect of a test compound on TNF-α secretion from activated macrophages.
-
Materials:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: DMEM with 10% FBS.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Compound: Serial dilutions in culture medium.
-
TNF-α ELISA Kit: For quantification of murine TNF-α.
-
96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include control wells with cells and medium only (unstimulated) and cells with LPS only (stimulated control).
-
Incubate the plate for a period sufficient to induce TNF-α production (e.g., 4-24 hours).
-
After incubation, centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways that are likely modulated by derivatives of the this compound core, based on their observed biological activities.
Dopamine D₄ Receptor Signaling Pathway
Derivatives of the this compound scaffold often exhibit affinity for D₄ receptors. As D₂-like receptors, D₄ receptors are typically coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[21][22][23][24] This can influence downstream effectors such as protein kinase A (PKA) and modulate the activity of various ion channels and transcription factors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. atcc.org [atcc.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The dopamine D4 receptor: biochemical and signalling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unlocking New Therapeutic Avenues: A Technical Guide to the Identification of Novel Biological Targets for 4-(Piperazin-1-yl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(Piperazin-1-yl)benzo[d]oxazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the specific biological targets of the parent compound, this compound, remain largely uncharacterized. This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of its novel biological targets. The proposed workflow integrates computational methodologies, unbiased phenotypic screening, and state-of-the-art chemical proteomics and genetic approaches to systematically deconvolute the compound's mechanism of action. Detailed experimental protocols for key techniques are provided, alongside structured tables for the effective presentation of quantitative data. This guide is intended to serve as a roadmap for researchers seeking to unlock the full therapeutic potential of this promising small molecule.
Introduction
The benzoxazole ring system, fused with a piperazine moiety, is a recurring motif in a multitude of pharmacologically active agents.[1][2] Derivatives of this core structure have been shown to interact with a diverse range of biological targets, from bacterial DNA topoisomerases to crucial signaling kinases like VEGFR-2, EGFR, HER2, and PI3K, as well as immune checkpoint proteins such as PD-L1 and VISTA.[1][3] The broad spectrum of activity associated with this chemical class underscores the potential of this compound as a modulator of novel biological pathways.
The primary challenge in harnessing the therapeutic potential of this compound lies in the deconvolution of its molecular targets. This guide presents a systematic workflow designed to address this challenge, moving from broad, hypothesis-generating studies to specific, hypothesis-driven validation experiments.
Proposed Target Identification Workflow
The identification of novel biological targets for this compound will be approached through a three-phase strategy:
-
Phase 1: In Silico Prediction and Phenotypic Screening. This initial phase aims to generate preliminary hypotheses regarding the compound's potential targets and biological effects.
-
Phase 2: Experimental Target Identification. This phase will employ advanced experimental techniques to identify specific protein interactors.
-
Phase 3: Target Validation and Mechanism of Action Studies. The final phase will focus on confirming the biological relevance of the identified targets and elucidating the compound's mechanism of action.
Phase 1: In Silico Prediction and Phenotypic Screening
In Silico Target Prediction
Computational methods will be employed to predict potential biological targets based on the chemical structure of this compound. This approach is cost-effective and can rapidly generate a list of prioritized targets for experimental validation.
Experimental Protocol: In Silico Target Prediction
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software (e.g., Schrödinger Maestro, MOE).
-
Target Database Selection: Utilize multiple target databases for prediction, such as ChEMBL, BindingDB, and PubChem BioAssay, to ensure broad coverage.
-
Similarity-Based Methods:
-
2D Similarity Searching: Employ Tanimoto similarity searches using molecular fingerprints (e.g., Morgan, MACCS keys) to identify known drugs or bioactive compounds with similar structures.
-
3D Shape Similarity: Use shape-based screening tools (e.g., ROCS) to find compounds with similar 3D conformations.
-
-
Docking-Based Methods (Inverse Docking):
-
Screen the prepared ligand against a database of 3D protein structures (e.g., PDB).
-
Utilize docking programs (e.g., AutoDock, Glide) to predict binding poses and affinities for a wide range of potential targets.
-
-
Pharmacophore-Based Screening: Generate a pharmacophore model based on the key chemical features of the compound and screen it against a database of pharmacophore models derived from known protein-ligand complexes.
-
Machine Learning-Based Prediction: Employ pre-trained machine learning models that predict bioactivity based on chemical structure.[4][5]
-
Data Integration and Prioritization: Consolidate the results from all in silico methods. Prioritize potential targets that are predicted by multiple independent approaches.
| In Silico Method | Predicted Target Class | Prediction Score/Metric | Known Association with Benzoxazoles |
| 2D Similarity (Tanimoto) | Kinases | > 0.85 | Yes |
| Inverse Docking | GPCRs | Docking Score < -8.0 kcal/mol | Limited |
| Pharmacophore Screening | Ion Channels | Fit Score > 1.2 | Possible |
| Machine Learning | Proteases | Probability > 0.7 | Yes |
Table 1: Example Data Presentation for In Silico Target Prediction.
Phenotypic Screening
Phenotypic screening in relevant cellular models will be conducted to identify the functional effects of this compound without a priori knowledge of its target. This unbiased approach can reveal unexpected biological activities and guide subsequent target deconvolution efforts.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screening
-
Cell Line Selection: Choose a panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, primary immune cells, neuronal cells).
-
Compound Treatment: Treat the selected cell lines with a range of concentrations of this compound.
-
Cell Staining: After a defined incubation period, fix the cells and stain them with a cocktail of fluorescent dyes to label various cellular components (e.g., nucleus, cytoplasm, cytoskeleton, mitochondria).
-
Image Acquisition: Acquire multi-channel fluorescence images using a high-content imaging system.
-
Image Analysis: Utilize image analysis software to extract a wide range of quantitative features from the images, such as cell morphology, organelle texture, and protein localization.
-
Phenotypic Profiling: Compare the phenotypic profile of compound-treated cells to a reference library of profiles from compounds with known mechanisms of action.
-
Hit Identification: Identify significant phenotypic changes induced by the compound and cluster them to infer potential mechanisms of action.
| Cell Line | Phenotypic Readout | Parameter Measured | EC50 (µM) | Inferred Pathway |
| A549 (Lung Cancer) | Cell Cycle Arrest | % of Cells in G2/M | 1.5 | Mitotic Regulation |
| Jurkat (T-cell) | Apoptosis Induction | Caspase-3/7 Activity | 3.2 | Apoptotic Signaling |
| SH-SY5Y (Neuroblastoma) | Neurite Outgrowth | Average Neurite Length | 0.8 | Neurotrophic Signaling |
Table 2: Example Data Presentation for Phenotypic Screening.
Phase 2: Experimental Target Identification
Based on the hypotheses generated in Phase 1, a combination of chemical proteomics and genetic approaches will be used to identify the direct binding partners of this compound.
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Piperazin-1-yl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 4-(Piperazin-1-yl)benzo[d]oxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is approached via a two-step process involving the formation of a 4-halobenzoxazole intermediate, followed by a nucleophilic aromatic substitution with piperazine. Two alternative routes for the synthesis of the halo-intermediate are presented, offering flexibility in starting material selection. This document includes comprehensive experimental procedures, data tables for quantitative comparison, and a visual representation of the synthetic workflow.
Introduction
Benzoxazole and piperazine moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The combination of these two scaffolds in this compound presents a molecule of significant interest for the development of novel therapeutic agents. The synthetic strategy detailed herein focuses on the robust and widely applicable nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry.
Synthesis Overview
The synthesis of this compound is achieved through two primary stages:
-
Formation of a 4-Halobenzoxazole Intermediate: This can be accomplished through two main pathways, starting from either a chloro- or fluoro-substituted precursor.
-
Route A: Synthesis of 4-chlorobenzo[d]oxazole from 2-amino-3-chlorophenol.
-
Route B: Synthesis of 4-fluorobenzo[d]oxazole from N-(2,3-difluorophenyl)formamide.
-
-
Nucleophilic Aromatic Substitution: The resulting 4-halobenzoxazole is then reacted with piperazine to yield the final product. The fluorine-substituted intermediate is generally more reactive towards nucleophilic attack than its chlorine counterpart.
Data Presentation
Table 1: Reactants and Stoichiometry for 4-Halobenzoxazole Synthesis
| Route | Starting Material | Reagent | Solvent | Product |
| A | 2-Amino-3-chlorophenol (1.0 eq) | Triethyl orthoformate (1.2 eq) | Toluene | 4-Chlorobenzo[d]oxazole |
| B | N-(2,3-difluorophenyl)formamide (1.0 eq) | Potassium Carbonate (2.0 eq) | DMF | 4-Fluorobenzo[d]oxazole |
Table 2: Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reaction | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1A | Cyclization to 4-chlorobenzoxazole | 110 | 4-6 | 75-85 |
| 1B | Cyclization to 4-fluorobenzoxazole | 130 | 3-5 | 80-90 |
| 2 | SNAr with Piperazine | 100-120 | 12-24 | 60-75 |
Experimental Protocols
Step 1: Synthesis of 4-Halobenzoxazole Intermediate
Route A: Synthesis of 4-Chlorobenzo[d]oxazole
-
To a solution of 2-amino-3-chlorophenol (1.0 equivalent) in toluene, add triethyl orthoformate (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chlorobenzo[d]oxazole.
Route B: Synthesis of 4-Fluorobenzo[d]oxazole
-
In a round-bottom flask, dissolve N-(2,3-difluorophenyl)formamide (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 130 °C for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 4-fluorobenzo[d]oxazole.
Step 2: Synthesis of this compound
-
In a sealed tube, combine 4-halobenzoxazole (either 4-chloro- or 4-fluorobenzoxazole, 1.0 equivalent) and piperazine (3.0 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.
Visualization of Synthetic Workflow
Caption: Synthetic pathways to this compound.
Concluding Remarks
The protocols described provide a reliable and adaptable framework for the synthesis of this compound. Researchers can select the most suitable route based on the availability of starting materials and desired reaction conditions. The methodologies are based on well-established synthetic transformations, ensuring a high probability of success for researchers in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Synthesis of Piperazinyl-Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the synthesis of piperazinyl-benzoxazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The methodologies focus on palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.
Introduction
The piperazinyl-benzoxazole core is a privileged scaffold found in a variety of biologically active compounds. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, while the benzoxazole group can participate in key binding interactions with biological targets. The synthesis of these molecules typically involves the formation of a C-N bond between a piperazine and a benzoxazole moiety. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for achieving this transformation efficiently and under relatively mild conditions.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, is a cornerstone of modern synthetic organic chemistry. Its development has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and functional materials. This reaction is particularly well-suited for the coupling of piperazines with functionalized benzoxazoles.
Reaction Principle: The Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a series of key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (e.g., 2-halobenzoxazole) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the palladium(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent the oxidation of the palladium catalyst.
-
Solvents should be anhydrous and deoxygenated prior to use.
-
Palladium catalysts and ligands are often air-sensitive and should be handled accordingly.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Palladium-Catalyzed Synthesis of 2-(Piperazin-1-yl)benzoxazole from 2-Chlorobenzoxazole
This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-chlorobenzoxazole with piperazine.
Materials:
-
2-Chlorobenzoxazole
-
Piperazine (anhydrous)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add 2-chlorobenzoxazole (1.0 mmol, 1.0 equiv), piperazine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol %) and XPhos (0.04 mmol, 4 mol %) in anhydrous toluene (2 mL).
-
Add the catalyst premix to the Schlenk tube containing the reactants.
-
Add additional anhydrous toluene (8 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperazin-1-yl)benzoxazole.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of piperazinyl-benzoxazoles via palladium-catalyzed cross-coupling.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzoxazole | Piperazine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | 2-Bromobenzoxazole | N-Boc-piperazine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| 3 | 2-Chlorobenzoxazole | 1-Methylpiperazine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 88-97 |
Mandatory Visualizations
Experimental Workflow for Piperazinyl-Benzoxazole Synthesis
Caption: Experimental workflow for the synthesis of 2-(piperazin-1-yl)benzoxazole.
Catalytic Cycle of the Buchwald-Hartwig Amination
Application Notes and Protocols: High-Throughput Screening of 4-(Piperazin-1-yl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. The compound 4-(Piperazin-1-yl)benzo[d]oxazole is a promising candidate for inclusion in HTS campaigns due to its structural motifs. Both the benzoxazole scaffold and the piperazine moiety are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1] Derivatives of these scaffolds have shown potential in areas such as oncology and inflammation.[1][2]
These application notes provide a framework for utilizing this compound in a high-throughput screening context, focusing on a hypothetical cell-based assay for identifying potential anti-cancer agents. The protocols and data presented are representative and intended to serve as a guide for assay development and implementation.
Materials and Reagents
-
Compound: this compound (Commercially available from various suppliers)
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116)
-
Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Plates: 384-well, black, clear-bottom tissue culture treated plates
-
Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
Positive Control: Staurosporine
-
Negative Control: DMSO
-
Experimental Protocols
General HTS Workflow
The overall process for a high-throughput screen involves several key stages, from initial assay development to the confirmation of active compounds, often referred to as "hits."
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol: Cell-Based Viability Assay
This protocol describes a luminescent cell viability assay to screen for compounds that induce cytotoxicity in a cancer cell line.
2.1. Cell Culture and Seeding:
-
Culture HCT116 cells in McCoy's 5A medium at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the assay, harvest cells using standard trypsinization procedures.
-
Resuspend cells in fresh medium to a density of 2 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well assay plate.
-
Incubate the plates for 4 hours at 37°C, 5% CO2 to allow cells to attach.
2.2. Compound Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Create a compound plate by serially diluting the stock solution in DMSO to generate a range of concentrations.
-
Using a pintool or acoustic liquid handler, transfer 50 nL of compound solution from the compound plate to the assay plate. This results in a final compound concentration typically around 10 µM in 0.2% DMSO.[3]
-
Include positive (Staurosporine) and negative (DMSO) controls on each plate.
2.3. Incubation and Assay Readout:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader (e.g., EnVision or PHERAstar).
Data Analysis and Hit Identification
The quality of an HTS assay is often assessed using the Z'-factor, which should ideally be greater than 0.5 for a robust assay.[3][4]
3.1. Z'-Factor Calculation: The Z'-factor is calculated using the signals from the positive (Staurosporine) and negative (DMSO) controls:
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
3.2. Hit Selection: Compounds are identified as "hits" based on their activity relative to the controls. A common method is to calculate the percent inhibition:
% Inhibition = 100 * ( (Mean_neg - Sample_value) / (Mean_neg - Mean_pos) )
A typical hit threshold might be a percent inhibition greater than 50% or a Z-score greater than 3.
Hypothetical Signaling Pathway
Derivatives of benzoxazoles and piperazines have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. A plausible mechanism of action for an active compound from this screen could be the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway.
Caption: A hypothetical PI3K/Akt signaling pathway targeted by an active compound.
Data Presentation
The following tables represent hypothetical data from a primary screen and subsequent dose-response analysis for this compound.
Table 1: Primary HTS Data Summary
| Metric | Value | Interpretation |
| Number of Compounds Screened | 10,000 | Total compounds in the library |
| Screening Concentration | 10 µM | Standard for primary screens |
| Plate Z'-Factor (Average) | 0.78 | Excellent assay quality |
| Hit Rate | 1.2% | Percentage of compounds meeting hit criteria |
| This compound Result | 85% Inhibition | Identified as a primary hit |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 2.1 |
| 30 | 95.5 ± 3.4 |
| 10 | 87.1 ± 4.2 |
| 3 | 52.3 ± 5.8 |
| 1 | 25.6 ± 6.1 |
| 0.3 | 10.1 ± 4.9 |
| 0.1 | 2.5 ± 3.7 |
| IC50 (µM) | 2.8 |
Conclusion
The integration of the benzoxazole and piperazine scaffolds in this compound makes it a valuable molecule for high-throughput screening campaigns, particularly in the search for novel anti-cancer therapeutics. The provided protocols for a cell-based viability assay offer a robust starting point for researchers to evaluate this and similar compounds. Subsequent hit validation and mechanism of action studies will be crucial in advancing promising candidates through the drug discovery pipeline.
References
- 1. This compound|High-Quality RUO [benchchem.com]
- 2. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application of 4-(Piperazin-1-yl)benzo[d]oxazole Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(Piperazin-1-yl)benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Its derivatives have been extensively investigated for their potential as anticancer agents.[1] The unique combination of the benzoxazole ring and the piperazine moiety allows for interactions with various biological targets, leading to cytotoxic effects against a range of cancer cell lines.[1] These compounds have shown promise in inducing apoptosis and inhibiting critical signaling pathways involved in cancer progression. This document provides a summary of the application of this compound derivatives in cancer cell line studies, including quantitative data on their efficacy and detailed protocols for their evaluation.
Data Presentation: Cytotoxic Activity
The following tables summarize the in vitro anticancer activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: IC50 Values of 2-((4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoles [2]
| Compound | Substituent (Aryl) | MCF-7 (Breast) IC50 (μM) | HeLa (Cervical) IC50 (μM) |
| 4d | 3-Chlorophenyl | 23.12 ± 0.85 | - |
| 4f | 3-Nitrophenyl | 20.18 ± 0.77 | 26.86 ± 0.88 |
| 4g | 3,5-Dichlorophenyl | 19.89 ± 1.04 | 22.71 ± 1.06 |
Table 2: IC50 Values of Piperidinyl-Based Benzoxazole Derivatives [3]
| Compound | Cancer Cell Line | IC50 (μM) |
| 11a | MCF-7 (Breast) | 6.25 |
| A549 (Lung) | 8.33 | |
| PC-3 (Prostate) | 15.95 | |
| 11b | MCF-7 (Breast) | 4.30 |
| A549 (Lung) | 6.68 | |
| PC-3 (Prostate) | 7.06 | |
| Sorafenib (Reference) | MCF-7 (Breast) | 4.95 |
| A549 (Lung) | 6.32 | |
| PC-3 (Prostate) | 6.57 |
Table 3: IC50 Values of Piperazinyl Benzothiazole/Benzoxazole Derivatives Coupled with 1,3,4-Oxadiazole-2-thiol
| Compound | Cancer Cell Line | IC50 (μM) |
| 8j | A431 (Skin) | Not specified, but showed maximum activity |
| 8t | A431 (Skin) | Not specified, but showed maximum activity |
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. For instance, certain benzoxazole derivatives have been shown to trigger apoptosis in cancer cells, leading to cell cycle arrest and inhibition of tumor growth.[4][5] The induction of apoptosis is a desirable characteristic for anticancer drugs as it minimizes the inflammatory response associated with other forms of cell death.
The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: General overview of the intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).[6][7]
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Future Perspectives
The this compound scaffold continues to be a promising starting point for the development of novel anticancer agents. Future research may focus on optimizing the structure to enhance potency and selectivity, as well as elucidating the precise molecular targets and signaling pathways involved. Further investigation into their in vivo efficacy and safety profiles will be crucial for their potential translation into clinical applications. The exploration of these derivatives in combination therapies also presents an exciting avenue for future cancer treatment strategies.
References
Methodology for Assessing the Anti-inflammatory Effects of Piperazinyl-Benzoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for evaluating the anti-inflammatory properties of piperazinyl-benzoxazole derivatives. It outlines key in vitro and in vivo experimental protocols, presents a framework for data interpretation, and visualizes the underlying molecular pathways.
Introduction to Piperazinyl-Benzoxazoles as Anti-inflammatory Agents
Piperazinyl-benzoxazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Several derivatives have demonstrated potent anti-inflammatory effects, primarily attributed to their ability to modulate key inflammatory pathways. These compounds have shown promise in inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), reducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs), and influencing central signaling cascades like NF-κB and MAPKs. This document provides a comprehensive methodological framework for the pre-clinical assessment of novel piperazinyl-benzoxazole candidates.
In Vitro Anti-inflammatory Assays
A tiered in vitro screening approach is recommended to characterize the anti-inflammatory profile of piperazinyl-benzoxazoles, starting with cell-free enzyme inhibition assays followed by cell-based assays to assess their effects on inflammatory mediators and signaling pathways.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of piperazinyl-benzoxazoles against COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis.
Protocol:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds (piperazinyl-benzoxazoles) and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Detection reagent (e.g., Amplex™ Red) or method to quantify prostaglandin E2 (PGE2) (e.g., ELISA or LC-MS/MS).[1]
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compounds or reference inhibitors to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., PGE2) using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
-
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To evaluate the ability of piperazinyl-benzoxazoles to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Reagents and Materials:
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
-
Concurrently, perform a cell viability assay (e.g., MTT) to rule out cytotoxicity-mediated effects.
-
Cytokine Production Assays (TNF-α and IL-6)
Objective: To quantify the inhibitory effect of piperazinyl-benzoxazoles on the secretion of pro-inflammatory cytokines TNF-α and IL-6 from stimulated immune cells.[7][8][9][10][11]
Protocol:
-
Cell Line: Human monocytic cell line (e.g., THP-1) differentiated into macrophages, or RAW 264.7 cells.
-
Reagents and Materials:
-
Differentiated THP-1 or RAW 264.7 cells
-
LPS
-
Test compounds and a reference inhibitor (e.g., Dexamethasone)
-
ELISA kits for human or murine TNF-α and IL-6.
-
-
Procedure:
-
Seed and prepare the cells as described in the NO assay.
-
Pre-treat the cells with test compounds.
-
Stimulate with LPS for an appropriate duration (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition and determine IC50 values.
-
In Vivo Anti-inflammatory Models
In vivo studies are essential to confirm the anti-inflammatory efficacy of promising candidates in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the acute anti-inflammatory activity of piperazinyl-benzoxazoles in a widely used model of localized inflammation.
Protocol:
-
Animal Model: Wistar rats or Swiss albino mice.
-
Reagents and Materials:
-
Test compounds and a reference drug (e.g., Indomethacin or Diclofenac).[12]
-
1% (w/v) Carrageenan solution in saline.
-
Plethysmometer for paw volume measurement.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point.
-
Data Presentation
Quantitative data from the in vitro and in vivo assays should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Anti-inflammatory Activity of Piperazinyl-Benzoxazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | NO Inhibition IC50 (µM) in RAW 264.7 | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Derivative 1 | 34.07 | 0.25 | 136.28 | 15.5 | 10.2 | 8.5 |
| Derivative 2 | 41.06 | 0.49 | 83.80 | 22.1 | 18.7 | 15.3 |
| Derivative 3 | >100 | 5.3 | >18.8 | 35.8 | 25.1 | 20.9 |
| Celecoxib | >150 | 0.30 | >500 | - | - | - |
| Indomethacin | 0.92 | 1.3 | 0.71 | - | - | - |
Note: The data presented in this table is a representative compilation from various studies on benzoxazole and piperazine derivatives and should be replaced with actual experimental results.[13]
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Vehicle Control | 0 | 0 |
| Derivative A (20 mg/kg) | 81.7 | 75.3 |
| Derivative B (20 mg/kg) | 65.2 | 58.9 |
| Derivative C (20 mg/kg) | 45.1 | 39.8 |
| Diclofenac Sodium (20 mg/kg) | 69.5 | 62.1 |
| Ibuprofen (20 mg/kg) | 64.7 | 57.4 |
Note: The data presented in this table is a representative compilation from various studies on benzoxazole and piperazine derivatives and should be replaced with actual experimental results.[12]
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of piperazinyl-benzoxazoles are often mediated through the modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[14][15][16] Piperazinyl-benzoxazoles may exert their anti-inflammatory effects by inhibiting the activation of this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including p38, JNK, and ERK, are also crucial in regulating the inflammatory response.[17][18][19] These pathways can be activated by inflammatory stimuli and lead to the expression of pro-inflammatory genes.
Experimental Workflow
A systematic workflow is crucial for the efficient evaluation of piperazinyl-benzoxazoles.
References
- 1. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of nitric oxide synthesis in macrophage antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide and macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of macrophage nitric oxide production by prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of TNF‐α, interleukin‐6, and interleukin‐10 by nebivolol–valsartan and nebivolol–lisinopril polytherapy in SHR rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, interleukin-8, and granulocyte/macrophage colony-stimulating factor expression in human monocytes by an endogenous anxiogenic benzodiazepine ligand, triakontatetraneuropeptide: evidence for a role of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor necrosis factor-alpha-induced secretion of RANTES and interleukin-6 from human airway smooth muscle cells: modulation by glucocorticoids and beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of IL-1 beta, IL-6, IL-8, TNF-alpha, and TGF-beta secretions by alveolar macrophages under NO2 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The inhibitory role of benzo-dioxole-piperamide on the phosphorylation process as an NF-Kappa B silencer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for CNS Activity Studies of 4-(Piperazin-1-yl)benzo[d]oxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive experimental framework for characterizing the Central Nervous System (CNS) activity of the novel compound, 4-(Piperazin-1-yl)benzo[d]oxazole. The experimental design encompasses a tiered approach, beginning with in vitro profiling to identify potential molecular targets, followed by in vivo behavioral assays in rodent models to assess its functional effects on the CNS. The protocols detailed herein are designed to evaluate potential anxiolytic, antidepressant, and general locomotor effects, common activities associated with arylpiperazine moieties.
In Vitro CNS Target Profiling
The initial step is to determine the binding affinity of this compound at a panel of CNS receptors, transporters, and ion channels. This will provide insights into its potential mechanism of action.
Receptor Binding Assays
A competitive radioligand binding assay is a robust method to determine the affinity of a test compound for a specific receptor.[1][2]
Protocol: Radioligand Receptor Binding Assay
-
Preparation of Membranes:
-
Homogenize brain tissue (e.g., rat cortex, hippocampus) or cultured cells expressing the target receptor in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (e.g., [³H]-ligand) at or below its Kd value.[2]
-
Increasing concentrations of the test compound (this compound) or a known reference compound.
-
Membrane preparation.
-
-
Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[3]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
-
Neurotransmitter Transporter Uptake Assays
These assays determine if the compound interferes with the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4][5][6]
Protocol: Fluorescence-Based Neurotransmitter Transporter Uptake Assay [4][7]
-
Cell Culture:
-
Plate HEK293 cells stably expressing the human SERT, NET, or DAT in poly-D-lysine coated 96- or 384-well black, clear-bottom plates.[4]
-
Allow cells to form a confluent monolayer overnight.
-
-
Assay Procedure:
-
Remove the culture medium.
-
Add assay buffer containing various concentrations of this compound or a reference inhibitor.
-
Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Add a fluorescent substrate that is a mimetic of the biogenic amine neurotransmitters.[8]
-
Immediately begin kinetic reading of intracellular fluorescence accumulation using a fluorescence plate reader in bottom-read mode.[4]
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the transporter activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Table 1: In Vitro CNS Target Profile of this compound
| Target | Assay Type | Radioligand/Substrate | Kᵢ (nM) or IC₅₀ (nM) |
| 5-HT₁A Receptor | Binding Assay | [³H]-8-OH-DPAT | |
| 5-HT₂A Receptor | Binding Assay | [³H]-Ketanserin | |
| Dopamine D₂ Receptor | Binding Assay | [³H]-Spiperone | |
| Serotonin Transporter (SERT) | Uptake Assay | Fluorescent Substrate | |
| Norepinephrine Transporter (NET) | Uptake Assay | Fluorescent Substrate | |
| Dopamine Transporter (DAT) | Uptake Assay | Fluorescent Substrate |
In Vivo Behavioral Phenotyping
Based on the in vitro profile, a battery of in vivo tests will be conducted to assess the behavioral effects of this compound in rodents (mice or rats).
Locomotor Activity Test
This test is crucial to assess for any stimulant or sedative effects of the compound, and to ensure that effects observed in other behavioral tests are not due to motor impairment.[9][10]
Protocol: Open Field Locomotor Activity Test [9][11]
-
Apparatus:
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.[9]
-
Administer this compound or vehicle via the intended clinical route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-60 minutes).[10]
-
Clean the arena thoroughly between each animal to remove olfactory cues.[9]
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent moving, and rearing frequency.
-
Analyze the data using ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.
-
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13][14][15]
Protocol: Elevated Plus Maze Test [14][16][17]
-
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[14]
-
-
Procedure:
-
Acclimate the animals to the testing room.[14]
-
Administer the test compound or vehicle.
-
At the appropriate time after dosing, place the animal in the center of the maze, facing an open arm.[17]
-
Allow the animal to explore the maze for a 5-minute session.[14][17]
-
Record the session using a video camera mounted above the maze.[16]
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms, and the number of entries into each arm type.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common screening test for antidepressant drugs, based on the observation that animals will adopt an immobile posture after initial escape attempts in an inescapable water cylinder.[18][19][20]
Protocol: Mouse Forced Swim Test [19][21][22]
-
Apparatus:
-
Procedure:
-
Data Analysis:
Table 2: In Vivo Behavioral Profile of this compound
| Test | Animal Model | Dose (mg/kg) | Key Parameters | Outcome |
| Locomotor Activity | Mouse | 1, 3, 10 | Total Distance (cm) | |
| Rearing Frequency | ||||
| Elevated Plus Maze | Mouse | 1, 3, 10 | % Time in Open Arms | |
| % Open Arm Entries | ||||
| Forced Swim Test | Mouse | 1, 3, 10 | Immobility Time (s) |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Overall experimental workflow for CNS activity screening.
Hypothesized Signaling Pathway (Serotonergic System)
Based on the common targets of arylpiperazine compounds, a potential interaction with the serotonergic system is hypothesized.
Caption: Hypothesized interactions with the serotonergic system.
Logical Relationship of Experimental Design
Caption: Tiered approach for CNS compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. va.gov [va.gov]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. behaviorcloud.com [behaviorcloud.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. Video: The Mouse Forced Swim Test [jove.com]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. Forced swim test [bio-protocol.org]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in 4-(Piperazin-1-yl)benzo[d]oxazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Piperazin-1-yl)benzo[d]oxazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Low or no product yield is a common challenge in organic synthesis. This guide addresses specific problems that may arise during the synthesis of this compound, primarily focusing on a plausible synthetic route involving the Nucleophilic Aromatic Substitution (SNAr) of a 4-halobenzo[d]oxazole with piperazine.
A probable synthetic workflow is outlined below:
Question 1: I am not observing any formation of the desired product. What are the potential reasons?
Answer:
Several factors could contribute to a complete lack of product formation. Consider the following troubleshooting steps:
-
Starting Material Quality:
-
Verify the identity and purity of your 4-halobenzo[d]oxazole and piperazine using techniques like NMR or mass spectrometry.
-
Ensure the piperazine is not overly hydrated, as water can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: Nucleophilic aromatic substitution reactions often require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated to the appropriate temperature, which can range from 80-150 °C depending on the solvent and the nature of the halide.
-
Base: A base is typically required to deprotonate piperazine, increasing its nucleophilicity. Common bases for this type of reaction include K2CO3, Cs2CO3, or an excess of piperazine itself. Ensure the base is added and is of sufficient strength and quantity.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally effective for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.
-
-
Inert Atmosphere: While not always strictly necessary for SNAr, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions of the starting materials or product, especially at high temperatures.
A logical troubleshooting workflow for no product formation is as follows:
Question 2: My reaction is producing a significant amount of a byproduct that appears to be the 1,4-bis(benzo[d]oxazol-4-yl)piperazine. How can I minimize this?
Answer:
The formation of the disubstituted piperazine is a common side reaction when using piperazine, as both nitrogen atoms are nucleophilic. To favor the formation of the desired monosubstituted product, you can employ the following strategies:
-
Stoichiometry: Use a large excess of piperazine relative to the 4-halobenzo[d]oxazole (e.g., 5-10 equivalents). This statistically increases the probability of a 4-halobenzo[d]oxazole molecule reacting with an unreacted piperazine molecule rather than the already substituted product.
-
Slow Addition: Adding the 4-halobenzo[d]oxazole solution slowly to the solution of piperazine can help maintain a high concentration of unreacted piperazine throughout the reaction, further suppressing the formation of the disubstituted product.
-
Mono-protected Piperazine: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing for selective substitution on the unprotected nitrogen. The Boc group can then be removed in a subsequent step using acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent).
The table below illustrates the potential impact of piperazine equivalents on the product distribution.
| 4-Halobenzo[d]oxazole:Piperazine Ratio | Desired Mono-substituted Product Yield (%) | Di-substituted Byproduct Yield (%) |
| 1:1.2 | 40-50 | 30-40 |
| 1:3 | 60-70 | 15-25 |
| 1:5 | 75-85 | 5-10 |
| 1:1 (with N-Boc-piperazine) | >90 (before deprotection) | <2 |
Question 3: The reaction is very slow and the yield is low even after prolonged reaction times. How can I improve the reaction rate and yield?
Answer:
Low reactivity can be addressed by optimizing several reaction parameters.
-
Choice of Halogen: The reactivity of the 4-halobenzo[d]oxazole in SNAr reactions typically follows the order: F > Cl > Br > I. If you are using a chloro or bromo derivative, switching to 4-fluorobenzo[d]oxazole will likely increase the reaction rate and yield. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack.
-
Reaction Temperature: As mentioned, higher temperatures generally accelerate the reaction. You can try incrementally increasing the reaction temperature, while monitoring for potential decomposition of starting materials or product by TLC or LC-MS.
-
Base and Solvent System: The combination of base and solvent is crucial. A stronger base like Cs2CO3 may be more effective than K2CO3. Ensure the base is sufficiently soluble in the chosen solvent. High-boiling aprotic polar solvents are generally preferred.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): If SNAr conditions are not providing satisfactory results, consider an alternative synthetic route such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is often very effective for forming C-N bonds. Optimization of the palladium precursor, ligand, base, and solvent is necessary for this method.
The following table provides a comparison of potential reaction conditions and their expected impact on yield.
| Halide (X) | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Cl | K2CO3 | DMF | 120 | 24 | 30-40 |
| F | K2CO3 | DMSO | 120 | 12 | 60-70 |
| F | Cs2CO3 | DMSO | 120 | 8 | 75-85 |
| Br (Buchwald-Hartwig) | NaOtBu | Toluene | 100 | 12 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
-
Materials:
-
4-Fluorobenzo[d]oxazole (1 equivalent)
-
Piperazine (5 equivalents)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine and potassium carbonate.
-
Add DMSO to the flask and stir the mixture.
-
Add 4-fluorobenzo[d]oxazole to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
A1: The purification method will depend on the physical state of your product and the nature of the impurities.
-
Column Chromatography: This is a very common and effective method for separating the desired mono-substituted product from unreacted starting materials and the di-substituted byproduct. Silica gel is a suitable stationary phase, and a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic product) can be used.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique to obtain a high-purity crystalline product.
-
Acid-Base Extraction: The basic nature of the piperazine moiety can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution to extract the product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
Q2: Are there any specific safety precautions I should take?
A2: Standard laboratory safety practices should always be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The solvents used (e.g., DMSO, DMF) have specific hazards; consult the Safety Data Sheets (SDS) for each chemical before use.
-
High temperatures are often required, so use appropriate heating equipment and take precautions against thermal burns.
Q3: Can I use a different base for the SNAr reaction?
A3: Yes, other bases can be used. Cesium carbonate (Cs2CO3) is often more effective than potassium carbonate due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting carbonate anion. Stronger, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could also be considered, although they may lead to different side reactions. The choice of base should be optimized for your specific reaction conditions.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed using a combination of spectroscopic techniques:
-
1H NMR (Proton Nuclear Magnetic Resonance): This will show the characteristic signals for the protons on the benzoxazole ring and the piperazine ring. The integration of these signals should correspond to the number of protons in the structure.
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the signals for all the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass for further confirmation.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups.
Technical Support Center: Overcoming Solubility Challenges with 4-(Piperazin-1-yl)benzo[d]oxazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(Piperazin-1-yl)benzo[d]oxazole.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is exhibiting poor solubility in aqueous solutions. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge with benzoxazole derivatives due to their inherent hydrophobicity.[1] The initial steps to address this involve a systematic approach to solubility enhancement. First, accurately determine the intrinsic solubility of your compound. Following this, you can explore several preliminary strategies:
-
pH Modification: The piperazine moiety in your compound is basic. Therefore, adjusting the pH of the solution to be more acidic can lead to the formation of a more soluble salt.[1][2]
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Co-solvents: Employing water-miscible organic solvents can significantly enhance the solubility of lipophilic compounds.[1][3] Common choices include DMSO, DMF, ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q2: What are the most effective formulation strategies to improve the oral bioavailability of poorly soluble this compound?
A2: Enhancing oral bioavailability is a critical goal for many poorly soluble drug candidates.[3] Several formulation strategies can be employed to achieve this:
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Salt Formation: Creating a salt of your basic compound with a suitable acidic counter-ion is a highly effective method to increase both solubility and dissolution rate.[4][5]
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Solid Dispersions: This technique involves dispersing the drug within a hydrophilic carrier matrix at a molecular level.[1][2][6] This can result in an amorphous state, which typically has a higher dissolution rate than the crystalline form.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like your benzoxazole derivative within their cavity, thereby increasing their aqueous solubility.
-
Particle Size Reduction: Techniques such as micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[1][3]
Q3: How do I select the most appropriate solubility enhancement technique for my specific experimental needs?
A3: The choice of a suitable technique depends on several factors, including the physicochemical properties of your this compound derivative, the desired dosage form, and the intended application. A logical decision-making process can guide your selection.
Troubleshooting Guides
Problem: Compound precipitates out of solution during in vitro assays.
Possible Cause & Solution:
-
Cause: The concentration of the compound exceeds its solubility in the assay medium.
-
Solution 1: pH Adjustment. If your assay conditions permit, adjust the pH of the medium to a more acidic range to favor the more soluble, protonated form of the piperazine ring.
-
Solution 2: Use of Co-solvents. Introduce a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) into your assay medium. Start with a low concentration (e.g., 0.1-1%) and assess its impact on your experimental system.
-
Solution 3: Complexation with Cyclodextrins. Consider pre-complexing your compound with a suitable cyclodextrin (e.g., HP-β-CD) before adding it to the assay medium.
Problem: Low and variable oral bioavailability in animal studies.
Possible Cause & Solution:
-
Cause: Poor dissolution and/or precipitation of the compound in the gastrointestinal tract.
-
Solution 1: Formulation as a Salt. Prepare a pharmaceutically acceptable salt of your compound (e.g., hydrochloride, mesylate) to improve its dissolution rate in the stomach.
-
Solution 2: Solid Dispersion Formulation. Develop a solid dispersion of your compound with a hydrophilic polymer (e.g., PVP, PEG) to enhance its dissolution profile.
-
Solution 3: Nanosuspension. Reduce the particle size of your compound to the nanometer range to increase its surface area and dissolution velocity.[3]
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the molecule | Simple, cost-effective | pH of the microenvironment can change, risk of precipitation upon pH shift |
| Co-solvency | Reducing the polarity of the solvent | Easy to prepare, effective for many compounds | Potential for solvent toxicity, may not be suitable for all applications |
| Salt Formation | Creates a more soluble ionic form | Significant increase in solubility and dissolution rate, well-established technique | Not applicable to non-ionizable compounds, potential for disproportionation |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier | Can lead to amorphous forms with higher solubility, improved dissolution | Can be physically unstable (recrystallization), manufacturing process can be complex |
| Cyclodextrin Complexation | Encapsulation of the drug molecule | Increases apparent solubility, can improve stability | Limited by the stoichiometry of the complex, can be expensive |
| Particle Size Reduction | Increased surface area | Improves dissolution rate, applicable to many compounds | Does not increase equilibrium solubility, can be energy-intensive |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general guideline and should be optimized for this compound.
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000).
-
Dissolution: Dissolve the this compound in a suitable volatile organic solvent (e.g., methanol, acetone) to obtain a clear solution.
-
Carrier Addition: In a separate container, dissolve the chosen carrier in the same solvent. The drug-to-carrier ratio should be systematically evaluated (e.g., 1:1, 1:5, 1:10 w/w).
-
Mixing: Combine the drug and carrier solutions and mix thoroughly.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The resulting solid film is the solid dispersion.
-
Drying and Characterization: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., by DSC and XRD to confirm an amorphous state).
Protocol 2: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Hypothetical signaling pathway inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jmpas.com [jmpas.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. mdpi.com [mdpi.com]
- 6. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
"purification challenges of crude 4-(Piperazin-1-yl)benzo[d]oxazole product"
Technical Support Center: Purification of 4-(Piperazin-1-yl)benzo[d]oxazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis. The synthesis of this compound likely involves the coupling of a benzoxazole precursor with piperazine. Therefore, likely impurities include:
-
Unreacted Piperazine: Highly polar and often water-soluble.
-
Unreacted Benzoxazole Precursor: For instance, a halogenated or sulfonylated benzoxazole. Its polarity will depend on the specific leaving group.
-
Bis-substituted Piperazine: Where the piperazine has reacted with two benzoxazole molecules.
-
Side-reaction Products: Depending on the reaction conditions, other related substances may be formed.
-
Nitrosamine Impurities: If there are sources of nitrites, there is a potential for the formation of nitrosamine impurities from the piperazine moiety.
Q2: My crude product is a dark, oily residue. How can I get it to solidify?
A2: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point. Here are a few troubleshooting steps:
-
High Vacuum Drying: Ensure all volatile solvents are removed by drying the crude product under a high vacuum for an extended period.
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. This can help to wash away more soluble impurities and induce crystallization.
-
Acid-Base Extraction: As this compound has a basic piperazine moiety, you can dissolve the crude oil in a suitable organic solvent (like dichloromethane or ethyl acetate) and perform a liquid-liquid extraction with dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous phase. After washing the aqueous phase with an organic solvent to remove non-basic impurities, you can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
Q3: I am having trouble separating my product from a closely-eluting impurity during column chromatography. What can I do?
A3: Co-elution during column chromatography is a common challenge. Here are some strategies to improve separation:
-
Change the Stationary Phase: If you are using silica gel, consider switching to a different stationary phase like basic alumina, which can be effective for purifying amines.[1]
-
Modify the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. For instance, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol system.
-
Additives: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to reduce tailing of basic compounds on silica gel and may improve separation.
-
-
Gradient Optimization: Use a shallower gradient during elution to increase the resolution between your product and the impurity.
-
Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC) can provide higher resolution.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
A4: "Oiling out" occurs when the solute is not fully soluble in the hot solvent but is also not crystalline at that temperature, often due to impurities or too rapid cooling.
-
Increase Solvent Volume: Add more hot solvent until the oil completely dissolves.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often promotes oil formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a co-solvent system (e.g., ethanol/water, dichloromethane/hexane).
Data and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105684-82-0 | [1][2] |
| Molecular Weight | 203.245 g/mol | [1] |
| Molecular Formula | C₁₁H₁₃N₃O |
Table 2: Typical NMR Chemical Shifts for Structural Moieties
| Protons | Typical Chemical Shift (δ ppm) | Notes |
| Benzoxazole Aromatic | ~7.2 – 7.7 | Complex multiplet patterns. |
| **Piperazine (CH₂) ** | ~2.7 – 3.2 | Can appear as triplets or multiplets. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
This is a general protocol and may require optimization.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the elution solvent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent. A common gradient for compounds of this type is from hexane/ethyl acetate to pure ethyl acetate, or a dichloromethane/methanol gradient. For example, a gradient of 0% to 10% methanol in dichloromethane.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, methanol, isopropanol, or a co-solvent system like dichloromethane/hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under a vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Optimizing Piperazine Acylation in Benzoxazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of benzoxazole derivatives involving piperazine acylation. The following guides address common experimental challenges with actionable solutions, detailed protocols, and comparative data.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My piperazine acylation step is producing a significant amount of the di-substituted byproduct, leading to low yields of the desired mono-acylated product and difficult purification. How can I improve mono-selectivity?
Answer: The formation of di-substituted products is a primary challenge due to the two reactive secondary amine groups in piperazine. The initially formed mono-substituted product can sometimes be more nucleophilic than the starting piperazine, promoting a second reaction.[1] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the acylating agent with the more abundant, unreacted piperazine.[1][2] While effective, this requires a subsequent purification step to remove the excess starting material.[1]
-
Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group ensures that acylation can only occur at the free secondary amine. The Boc group can then be removed in a subsequent step.[1][2] This multi-step process can, however, lower the overall yield.[1]
-
Control of Reaction Conditions: Slowly adding the acylating agent (e.g., acyl chloride) at a low temperature (e.g., 0 °C) can help minimize di-substitution.[2][3] High temperatures and prolonged reaction times may favor the formation of the disubstituted product.[2] It is critical to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Question 2: The final benzoxazole cyclization step is resulting in a low yield. What are the potential causes and optimization strategies?
Answer: Low yields in the final benzoxazole formation step can be attributed to several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the acylated piperazine precursor or the 2-aminophenol derivative can interfere with the reaction.[4] Ensure all starting materials are pure and dry.
-
Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[4] The traditional approach involves the condensation of 2-aminophenol with carbonyl compounds, which can be catalyzed by strong acids or require high temperatures.[5] Modern methods utilize various catalysts that can proceed under milder conditions.[5][6]
-
Catalyst Activity: If using a catalyst, ensure it is active and not poisoned by impurities. Some catalysts are sensitive to air and moisture and may require an inert atmosphere (e.g., nitrogen or argon).[4] Sometimes, a slight increase in catalyst loading can improve conversion.[4]
-
Side Product Formation: Competing side reactions, such as the formation of a stable Schiff base that fails to cyclize, can reduce the yield.[4] Optimizing reaction conditions, particularly temperature and choice of catalyst, can improve selectivity.[4]
Question 3: I am observing incomplete conversion; my TLC plate shows significant amounts of starting material even after the recommended reaction time. What should I do?
Answer: An incomplete reaction suggests that the conditions are not optimal for your specific substrates. Consider the following troubleshooting steps:
-
Extend Reaction Time: Continue the reaction and monitor its progress at regular intervals by TLC to see if the reaction is simply slow.[4]
-
Increase Temperature: If the reaction is sluggish at a certain temperature, a moderate increase may enhance the reaction rate. However, be cautious of potential side product formation or product degradation at higher temperatures.
-
Re-evaluate Stoichiometry: Double-check that the molar ratios of your reactants are correct.[4]
-
Check Catalyst/Reagent Viability: Ensure that the reagents and any catalysts used have not degraded. For instance, some activating agents like triflic anhydride (Tf₂O) are moisture-sensitive.
Data Presentation: Reaction Condition Optimization
The following tables summarize key quantitative parameters for the critical steps in the synthesis.
Table 1: Optimizing Mono-Acylation of Piperazine
| Strategy | Piperazine Equivalents | Acylating Agent Equivalents | Typical Solvent | Temperature | Key Considerations |
| Excess Piperazine | 3 - 10 | 1 | Dichloromethane (DCM) | 0 °C to RT | Effective for mono-selectivity; requires extensive purification to remove excess piperazine.[1][2] |
| Mono-Boc Protection | 1 (as N-Boc-piperazine) | 1 - 1.1 | Dichloromethane (DCM) | 0 °C to RT | Excellent selectivity; adds two steps (protection/deprotection) to the overall synthesis.[1] |
| Slow Addition | 1 - 1.2 | 1 | Tetrahydrofuran (THF) | 0 °C | Reduces localized high concentrations of the acylating agent, minimizing di-substitution.[2] |
Table 2: General Conditions for Benzoxazole Formation
| Method | Precursors | Catalyst/Reagent | Solvent | Temperature | Yield Range |
| Acid Catalysis | 2-Aminophenol, Carboxylic Acid | Polyphosphoric acid (PPA) | N/A | 80 - 180 °C | 30 - 70% |
| Tf₂O Activation | 2-Aminophenol, Tertiary Amide | Tf₂O, 2-Fluoropyridine | DCM | 0 °C to RT | 80 - 95%[7] |
| Metal Catalysis | 2-Aminophenol, Aldehyde | Palladium Complexes | Ethanol | 50 °C | ~88%[5] |
| Heterogeneous Catalysis | 2-Aminophenol, Acid Derivative | KF-Al₂O₃ | Acetonitrile | Room Temp | 83 - 95%[5] |
Experimental Protocols
Protocol 1: Synthesis of Mono-N-Acyl Piperazine using a Protecting Group
This protocol details the acylation of mono-Boc-protected piperazine followed by deprotection.
Step A: N-Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous Dichloromethane (DCM).[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add the desired acyl chloride (1.0 eq) dropwise to the solution while stirring.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.[1][3]
-
Perform an aqueous workup, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the resulting N-acyl-N'-Boc-piperazine by column chromatography.
Step B: Deprotection of the Boc Group
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.[1]
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 4-5 equivalents) at 0 °C.[1]
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[1]
-
Remove the solvent and excess TFA under reduced pressure to yield the mono-acylated piperazine salt.
Protocol 2: General Procedure for Benzoxazole Synthesis via Amide Activation
This protocol is adapted from a method using Tf₂O-promoted activation of a tertiary amide.[7]
-
Dissolve the tertiary amide (formed from your acylated piperazine and another component, 1.1 eq) in DCM (e.g., 1 mL per 0.5 mmol).
-
Add 2-Fluoropyridine (2.0 eq).[7]
-
Cool the mixture to 0 °C.[7]
-
Add triflic anhydride (Tf₂O) (1.2 eq) dropwise and stir for 15 minutes.[7]
-
Add the 2-aminophenol derivative (1.0 eq) to the mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 1 hour or until completion.[7]
-
Upon completion, evaporate the solvent and purify the residue by silica gel column chromatography to obtain the desired 2-substituted benzoxazole product.[7]
Visualized Workflows and Logic
The following diagrams illustrate key workflows and logical steps in troubleshooting the synthesis process.
Caption: High-level experimental workflow for benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 4-(Piperazin-1-yl)benzo[d]oxazole in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, mitigate, and interpret potential off-target effects of 4-(Piperazin-1-yl)benzo[d]oxazole during experimental assays. Given that both the benzoxazole and piperazine moieties are recognized as "privileged structures" in drug discovery, derivatives of this scaffold have been explored for a range of biological activities, including anticancer and anti-inflammatory effects, and as ligands for G-protein coupled receptors (GPCRs).[1][2] This guide will address common issues encountered in assays targeting kinases and GPCRs, as well as provide general strategies for ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[3][4] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental outcomes, where an observed phenotype may be erroneously attributed to the on-target effect.[3][4] Furthermore, off-target binding can result in cellular toxicity and a lack of translation from preclinical models to clinical applications if the observed efficacy is not due to the intended mechanism of action.[3][4]
Q2: My results with this compound are inconsistent with the expected phenotype. How can I determine if this is due to off-target effects?
A2: Inconsistent results are a common indicator of potential off-target activity. A multi-faceted approach is recommended for investigation:
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Orthogonal Validation: Use a structurally distinct inhibitor that targets the same protein.[4] If this second compound produces the expected phenotype while this compound does not, off-target effects are likely.
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Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knockdown or knockout the intended target. The resulting phenotype should ideally mimic the on-target effect of the compound.[5]
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Dose-Response Analysis: Atypical dose-response curves, such as those with very shallow slopes or biphasic responses, can suggest multiple targets are being engaged at different concentrations.
Q3: I am observing significant cytotoxicity in my cell-based assays with this compound, even at low concentrations. Is this an on-target or off-target effect?
A3: Distinguishing between on-target and off-target cytotoxicity requires careful investigation.
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Inactive Control Compound: Synthesize or obtain a structurally similar analog of this compound that is inactive against the intended target. If this analog also shows cytotoxicity, the effect is likely off-target.
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Cell Line Profiling: Test the compound in cell lines that do not express the intended target. Cytotoxicity in these cell lines would strongly indicate off-target effects.
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Kinome or Safety Panel Screening: A broad screen can identify interactions with kinases or other proteins known to be involved in cell viability pathways.[4][5]
Q4: How can I proactively minimize the risk of off-target effects in my experimental design?
A4: Proactive measures can significantly reduce the impact of off-target effects:
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Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect and use this concentration for subsequent experiments.
-
Optimize Assay Conditions: Ensure that assay parameters such as incubation time and ATP concentration (for kinase assays) are optimized to favor on-target binding.
-
Thorough Literature Review: Investigate the known targets of structurally similar compounds. The benzoxazole and piperazine scaffolds are common in kinase inhibitors and GPCR ligands, which can provide clues to potential off-target liabilities.[1]
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical and Cellular Assay Potency
Possible Cause:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound may be actively removed from the cell by efflux pumps.
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
Off-target Engagement in Cellular Context: In a cellular environment, the compound may bind to highly abundant off-targets, reducing the effective concentration available to engage the intended target.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting discrepancies between biochemical and cellular data.
Issue 2: Unexpected Phenotype or Activation of Alternative Signaling Pathways
Possible Cause:
-
Inhibition of an Unintended Kinase: this compound may be inhibiting a kinase upstream or in a parallel pathway to the intended target.
-
Agonist/Antagonist Activity at an Off-Target GPCR: The compound could be activating or inhibiting a GPCR that influences the signaling pathway under investigation.
-
Modulation of a Non-kinase/Non-GPCR Target: The compound could be interacting with other enzymes, ion channels, or nuclear receptors.
Troubleshooting Signaling Pathway Perturbations:
Caption: Strategy for identifying the cause of unexpected signaling outcomes.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the individual recombinant kinases, a suitable substrate for each, and ATP. The ATP concentration should be at or near the Km for each kinase to provide a physiological assessment of inhibition.
-
Compound Addition: Add the diluted compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for a specified time (typically 60 minutes).
-
Signal Detection: Add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using luminescence-based methods like ADP-Glo).
-
Data Analysis: Calculate the percent inhibition for each kinase at a given concentration. For kinases showing significant inhibition, determine the IC50 value.
Hypothetical Kinase Selectivity Data:
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase X | 95% | 50 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 60% | 1,200 |
| Off-Target Kinase C | 15% | >10,000 |
| Off-Target Kinase D | 5% | >10,000 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its intended target in a cellular environment.[3]
Methodology:
-
Cell Treatment: Treat intact cells with the desired concentration of this compound or a vehicle control for a specified duration (e.g., 1 hour).[3]
-
Heating: Harvest the cells, lyse them, and heat the lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[3]
-
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[3]
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Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[3] Ligand binding is expected to increase the thermal stability of the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Hypothetical CETSA Data:
| Temperature (°C) | % Soluble Target Protein (Vehicle) | % Soluble Target Protein (1 µM Compound) |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Signaling Pathway Diagram
Hypothetical Signaling Pathway for On-Target vs. Off-Target Effects:
This diagram illustrates a scenario where this compound is intended to inhibit Kinase X, but also has an off-target effect on Kinase A, leading to an unexpected cellular response.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. This compound|High-Quality RUO [benchchem.com]
- 2. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Stability and Bioavailability of Piperazinyl-Benzoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo performance of piperazinyl-benzoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My piperazinyl-benzoxazole compound shows high potency in vitro but poor exposure in vivo. What are the likely causes?
A1: Poor in vivo exposure despite high in vitro potency is a common challenge, often attributable to two main factors:
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Low Bioavailability: The compound may be poorly absorbed from the gastrointestinal (GI) tract. This can be due to low aqueous solubility, poor permeability across the intestinal wall, or significant first-pass metabolism in the gut or liver.
-
Rapid Clearance: The compound may be quickly metabolized and eliminated from the body, resulting in a short half-life. The piperazine and benzoxazole moieties can both be susceptible to metabolic enzymes.
Q2: What are the common metabolic liabilities of the piperazinyl-benzoxazole scaffold?
A2: The piperazinyl-benzoxazole scaffold has several potential "metabolic hotspots" that can contribute to rapid clearance:
-
Piperazine Ring Oxidation: The piperazine ring is frequently a site of metabolism. Common metabolic pathways include N-dealkylation, oxidation at the carbons alpha to the nitrogens, and ring opening.[1]
-
Aromatic Hydroxylation: The benzoxazole ring system and any other aromatic substituents are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.
-
Oxidation of Substituents: Alkyl groups attached to the piperazine nitrogen or the benzoxazole ring can be oxidized.
Q3: How can I improve the metabolic stability of my piperazinyl-benzoxazole compound?
A3: Improving metabolic stability typically involves identifying and blocking the primary sites of metabolism. Key strategies include:
-
Metabolite Identification: The first step is to identify the major metabolites of your compound using in vitro systems like liver microsomes or hepatocytes, followed by analysis with LC-MS/MS. This will pinpoint the "soft spots" in your molecule.
-
Blocking Metabolic Hotspots:
-
Deuteration: Replacing metabolically labile C-H bonds with C-D bonds can slow down metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing fluorine atoms at or near metabolic hotspots can block oxidation.[2]
-
Steric Hindrance: Introducing bulky groups near a metabolic site can sterically hinder the approach of metabolic enzymes.[2]
-
-
Bioisosteric Replacement: If the piperazine ring is the primary site of metabolism, consider replacing it with a more stable bioisostere.[3][4]
Q4: What are some common bioisosteres for the piperazine ring?
A4: Several bioisosteres can be used to replace a piperazine ring to improve metabolic stability while maintaining or improving other key properties. The choice of bioisostere will depend on the specific goals of your drug design program.[3][4]
Table 1: Common Bioisosteres for the Piperazine Ring and Their General Properties
| Bioisostere | Key Advantages | Potential Disadvantages |
| Homopiperazine | Can offer improved metabolic stability in some contexts. | May alter conformational preferences and binding affinity. |
| Diazaspiroalkanes (e.g., 2,6-Diazaspiro[3.3]heptane) | Generally designed to improve metabolic stability and can reduce lipophilicity.[3] | Can have compromised permeability and may cause unfavorable CNS penetration.[1] |
| Bridged Diazabicycloalkanes (e.g., 2,5-Diazabicyclo[2.2.1]heptane) | Can exhibit improved metabolic stability due to their rigid structure. | More complex synthesis. |
| Piperidine | Can improve metabolic stability if one nitrogen is not required for activity. | Loss of a key interaction point if both nitrogens are important. |
| Morpholine | Can reduce basicity and potentially improve metabolic stability. | May increase polarity and reduce permeability. |
Q5: My compound has poor aqueous solubility. What formulation strategies can I employ to improve its bioavailability?
A5: For compounds with poor aqueous solubility, several formulation strategies can be explored to enhance dissolution and absorption:
-
Salt Formation: If your compound has a basic nitrogen (which piperazinyl-benzoxazoles do), forming a salt (e.g., hydrochloride, citrate) can significantly improve aqueous solubility and dissolution rate.[5]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution. Common techniques include spray drying and hot-melt extrusion.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can keep the drug in a solubilized state in the GI tract, bypassing the dissolution step.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.
Troubleshooting Guides
Issue 1: High In Vitro Clearance in Liver Microsomes
-
Problem: The compound is rapidly metabolized in a liver microsomal stability assay, indicating susceptibility to Phase I metabolism (e.g., oxidation by CYPs).
-
Troubleshooting Workflow:
Issue 2: Low Oral Bioavailability Despite Adequate Metabolic Stability
-
Problem: The compound is stable in vitro, but in vivo studies show low oral bioavailability (%F). This suggests poor absorption.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the aqueous solubility of the free base and consider salt forms. If solubility is low, explore the formulation strategies outlined in FAQ Q5.
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Evaluate Permeability: Use an in vitro model like the Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium.
-
Low Permeability: If permeability is low, consider structural modifications to increase lipophilicity (while maintaining a balance with solubility) or reduce the number of hydrogen bond donors.
-
High Efflux Ratio: A high efflux ratio in a bidirectional Caco-2 assay suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Strategies to overcome this include designing analogs that are not P-gp substrates or co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism. [2][6]
-
-
Experimental Protocols
Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the in vitro intrinsic clearance of a piperazinyl-benzoxazole derivative.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
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Pooled human liver microsomes (HLM).
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NADPH regenerating system.
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Phosphate buffer (0.1 M, pH 7.4).
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Ice-cold acetonitrile with an internal standard for quenching.
-
-
Procedure:
-
Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm to 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Visualizations
Caption: Common metabolic pathways for piperazinyl-benzoxazoles.
References
- 1. Piperazine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of 4-(Piperazin-1-yl)benzo[d]oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected cytotoxicity observed with 4-(Piperazin-1-yl)benzo[d]oxazole in control cells during their experiments.
Frequently Asked Questions (FAQs)
Section 1: Initial Troubleshooting and Verification
Q1: We are observing significant cell death in our control cells treated with this compound. What are the first steps to troubleshoot this?
A1: When unexpected cytotoxicity is observed, the first step is to perform a series of verification checks to rule out common experimental artifacts.[1]
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Confirm Compound Concentration: Double-check all calculations for stock solutions and serial dilutions to ensure the final concentration in the wells is accurate.[2]
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Assess Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your specific cell line, typically below 0.5%.[1][3] Run a vehicle-only control to confirm that the solvent is not the source of the cytotoxicity.
-
Check for Contamination: Microbial (bacteria, fungi, yeast) and mycoplasma contamination can induce cell death and confound results.[4] Visually inspect cultures for any signs of contamination and consider performing a mycoplasma test.
-
Evaluate Compound Stability and Solubility: Verify that this compound is stable and soluble in the culture medium for the duration of the experiment. Compound precipitation can lead to inconsistent results, and degradation products may be more toxic.[1]
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Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and confluence.[2] Use cells in the logarithmic growth phase for experiments.[2] Variations in these parameters can significantly impact cell health and susceptibility.[5]
Q2: Could the cytotoxicity assay itself be producing a false-positive result?
A2: Yes, this is a possibility known as assay interference. The compound may interact with the assay reagents.[1][4]
-
Colorimetric Assays (e.g., MTT): Colored compounds can interfere with absorbance readings.[4] Also, some compounds can reduce the MTT reagent directly, leading to a false signal of viability.[6]
-
Fluorescence-Based Assays: The test compound might be autofluorescent at the excitation and emission wavelengths of the assay, leading to a high background signal.[4]
-
Recommendation: Run a "no-cell" control containing the compound at the highest concentration in media to check for any direct interaction with the assay reagents.[4]
Section 2: Investigating the Mechanism of Cytotoxicity
Q3: If we've ruled out experimental artifacts, what are the likely biological mechanisms for the observed cytotoxicity?
A3: Drug-induced cytotoxicity can be mediated by several mechanisms.[7] For a compound like this compound, which belongs to a class of compounds known for broad biological activity, investigating off-target effects is crucial.[8][9] Key pathways to investigate include:
-
Induction of Apoptosis: This is a form of programmed cell death that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[10][11] Both pathways converge on the activation of caspases, which are proteases that execute cell death.[12][13]
-
Generation of Reactive Oxygen Species (ROS): The compound may be inducing oxidative stress by causing an imbalance in the production and detoxification of ROS.[7][14] Excessive ROS can damage cellular components like DNA, proteins, and lipids, leading to cell death.[7]
-
Mitochondrial Dysfunction: The compound could be directly affecting mitochondrial function, leading to a loss of mitochondrial membrane potential (ΔΨm), which is an early indicator of apoptosis.[7][14]
Q4: How can we determine if this compound is inducing apoptosis?
A4: Several assays can be used to detect apoptosis. A common approach is to use flow cytometry to detect markers of apoptotic cells. One such assay uses Annexin V to identify phosphatidylserine that has flipped to the outer leaflet of the plasma membrane in early apoptotic cells, and propidium iodide (PI) to stain the DNA of late apoptotic and necrotic cells with compromised membranes.[3] Another key indicator of apoptosis is the activation of caspases.[10][15]
Q5: How can we measure if the compound is causing oxidative stress?
A5: The production of reactive oxygen species (ROS) can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[16] H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17] The fluorescence intensity is proportional to the level of intracellular ROS.[16]
Q6: How do we assess if mitochondrial function is compromised?
A6: A key indicator of mitochondrial function is the mitochondrial membrane potential (ΔΨm).[18][19] This can be measured using fluorescent dyes such as JC-1 or tetramethylrhodamine, ethyl ester (TMRE).[18] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[18] TMRE is a cell-permeant dye that accumulates in active mitochondria, and its fluorescence intensity is proportional to the membrane potential.[19]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Assessment of Reactive Oxygen Species (ROS) Production using H2DCFDA
This protocol is adapted for a 96-well microplate format.[20][21]
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed adherent cells (e.g., 50,000 cells/well) in a black, clear-bottom 96-well plate and allow them to adhere overnight. For suspension cells, use approximately 100,000 cells/well.[20] |
| 2 | Compound Treatment | Remove the culture medium and treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., Pyocyanin or H₂O₂) for the desired time. |
| 3 | Probe Loading | Remove the treatment medium and wash the cells with warm PBS or HBSS. Add 100 µL of 20 µM H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[16][20] |
| 4 | Measurement | Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[16] |
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol is for a microplate assay format.[19]
| Step | Procedure | Details |
| 1 | Cell Seeding & Treatment | Seed cells in a 96-well plate and treat with the test compound as described in the ROS protocol. Include a positive control for mitochondrial depolarization (e.g., 20 µM FCCP for 10-20 minutes).[22] |
| 2 | TMRE Staining | Add TMRE to each well to a final concentration of 200-1000 nM. Incubate for 15-30 minutes at 37°C.[19][22] |
| 3 | Wash | For adherent cells, gently aspirate the medium and wash with 100 µL of warm PBS or assay buffer. For suspension cells, pellet the cells by centrifugation and resuspend in fresh buffer. |
| 4 | Measurement | Measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm. A decrease in fluorescence indicates a loss of mitochondrial membrane potential. |
Signaling Pathway Diagrams
Apoptosis Signaling Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways culminate in the activation of executioner caspases, such as Caspase-3, which leads to the dismantling of the cell.[10][11][12][13]
Caption: Intrinsic and extrinsic pathways of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|High-Quality RUO [benchchem.com]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 13. annualreviews.org [annualreviews.org]
- 14. mdpi.com [mdpi.com]
- 15. ovid.com [ovid.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 21. assaygenie.com [assaygenie.com]
- 22. assaygenie.com [assaygenie.com]
Technical Support Center: Enhancing the Selectivity of 4-(Piperazin-1-yl)benzo[d]oxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-yl)benzo[d]oxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of these compounds, with a focus on strategies to enhance their target selectivity.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound scaffold a "privileged structure" in drug discovery?
The this compound scaffold is considered a "privileged structure" because its core components, the benzoxazole and piperazine rings, are frequently found in biologically active compounds across a wide range of therapeutic areas. The benzoxazole moiety provides a rigid, planar aromatic system capable of engaging in various non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for introducing substituents to modulate physicochemical properties like solubility and basicity, as well as to fine-tune binding affinity and selectivity for the target protein. This combination allows for the creation of diverse chemical libraries with a higher probability of identifying potent and selective drug candidates.
Q2: What are the primary biological targets for this compound derivatives?
Derivatives of this scaffold have shown activity against a variety of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): Notably, these compounds have been investigated as ligands for dopamine (e.g., D2, D3, D4 subtypes) and serotonin (e.g., 5-HT1A) receptors, making them relevant for central nervous system (CNS) disorders.
-
Kinases: The scaffold has been incorporated into molecules designed as kinase inhibitors, which are crucial in oncology and inflammatory diseases.
-
Other Enzymes and Receptors: Due to the versatile nature of the scaffold, derivatives have also been explored for other targets, such as cholinesterases in the context of Alzheimer's disease.
Q3: What are the general strategies to improve the selectivity of my this compound derivatives?
Enhancing selectivity is a critical step in drug development to minimize off-target effects and improve the therapeutic index. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold at different positions and evaluating the impact on target and off-target activity is fundamental. Key areas for modification include the benzoxazole ring, the piperazine ring, and any linker connecting them to other chemical moieties.
-
Computational Modeling: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking can provide insights into the binding modes of your compounds at the target and off-target receptors. This allows for the rational design of modifications to enhance interactions with the desired target while disrupting binding to off-targets.
-
Substituent Modification:
-
On the Benzoxazole Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) can alter the electronic properties and steric profile of the molecule, influencing its interactions with the binding pocket.
-
On the Piperazine Ring: N-substitution on the piperazine ring is a common and effective strategy. Introducing bulky or conformationally restricted groups can prevent binding to smaller off-target pockets.
-
-
Linker Modification: If your derivatives include a linker, modifying its length, rigidity, and composition can significantly impact selectivity. For example, a more rigid linker can lock the molecule into a conformation that is optimal for the target receptor but unfavorable for off-targets.
Troubleshooting Guides
Synthesis-Related Issues
Problem 1: Low yield during the synthesis of the benzoxazole core.
-
Possible Cause: Incomplete cyclization of the o-aminophenol precursor.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze intermediates. Optimize the reaction temperature and time.
-
Activating Agent: If using a carboxylic acid for cyclization, ensure the activating agent (e.g., polyphosphoric acid, Eaton's reagent) is fresh and used in the correct stoichiometry.
-
Purification: The product may be lost during workup or purification. Analyze all phases and washes by TLC or LC-MS to track your product.
-
Problem 2: Difficulty in coupling the piperazine moiety to the benzoxazole scaffold.
-
Possible Cause: Poor reactivity of the starting materials or side reactions.
-
Troubleshooting Steps:
-
Reaction Type: For nucleophilic aromatic substitution (SNAr), ensure the benzoxazole has a suitable leaving group (e.g., a halogen) at the 4-position and that the reaction is performed at an appropriate temperature, as these reactions can be sluggish.
-
Catalyst: For cross-coupling reactions (e.g., Buchwald-Hartwig amination), screen different palladium catalysts and ligands to find the optimal combination for your specific substrates.
-
Base: The choice and amount of base are critical. A base that is too strong can lead to side reactions, while one that is too weak will result in a slow or incomplete reaction.
-
Protecting Groups: If your piperazine is monosubstituted, consider protecting the second nitrogen to prevent unwanted side reactions.
-
Selectivity-Related Issues
Problem 3: My compound shows high affinity for the target but also significant off-target activity (e.g., against other GPCR subtypes or kinases).
-
Possible Cause: The pharmacophore of your compound is recognized by multiple proteins.
-
Troubleshooting Steps:
-
Computational Analysis: If crystal structures are available, dock your compound into the binding sites of both the target and the off-target protein. Analyze the differences in the binding pockets to identify opportunities for rational design. Look for unique sub-pockets in the target that can be exploited.
-
Steric Hindrance: Introduce bulky substituents at positions that are more sterically constrained in the off-target's binding site compared to the primary target.
-
Exploit Different Interactions: If the off-target binding is primarily driven by hydrophobic interactions, try to introduce more polar groups that could form specific hydrogen bonds with the primary target.
-
Problem 4: My compound has good in vitro selectivity, but this does not translate to in vivo studies, suggesting potential off-target mediated side effects.
-
Possible Cause: The in vitro screening panel was not comprehensive enough, or metabolites of the compound are active against off-targets.
-
Troubleshooting Steps:
-
Expanded Selectivity Profiling: Screen your compound against a broader panel of receptors, kinases, ion channels, and other potential off-targets.
-
Metabolite Identification and Profiling: Identify the major metabolites of your compound and synthesize them. Then, screen these metabolites against the same panel of targets to determine if they are responsible for the observed in vivo off-target effects.
-
Modify Metabolic Soft Spots: If a metabolite is causing the issue, modify the parent compound at the site of metabolism to block the formation of the active metabolite.
-
Data Presentation: Enhancing Selectivity of Dopamine D3 Receptor Ligands
The following table presents hypothetical data for a series of this compound derivatives designed to target the Dopamine D3 receptor, with selectivity measured against the D2 receptor subtype. This illustrates a common strategy of modifying the N-arylpiperazine moiety to improve selectivity.
| Compound | R Group on Piperazine Nitrogen | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2 Ki / D3 Ki) |
| 1a | Phenyl | 15 | 30 | 2 |
| 1b | 2-Methoxyphenyl | 10 | 50 | 5 |
| 1c | 2,3-Dichlorophenyl | 5 | 250 | 50 |
| 1d | 3-Trifluoromethylphenyl | 8 | 120 | 15 |
| 1e | 4-Fluorophenyl | 12 | 48 | 4 |
Note: This data is illustrative and intended to demonstrate the principles of SAR for selectivity enhancement.
Experimental Protocols
General Synthetic Procedure for N-Aryl-4-(benzo[d]oxazol-4-yl)piperazines
A common synthetic route involves the nucleophilic aromatic substitution of a 4-halobenzo[d]oxazole with an appropriate N-arylpiperazine.
-
Reaction Setup: To a solution of 4-fluorobenzo[d]oxazole (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is added the desired N-arylpiperazine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to 120-150 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.
Radioligand Binding Assay for Dopamine Receptor Selectivity
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for dopamine D2 and D3 receptors.
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 or D3 receptor are used.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Radioligand: A suitable radioligand, such as [³H]-spiperone, is used at a concentration near its Kd for the respective receptor.
-
Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand (e.g., haloperidol).
-
Incubation and Filtration: The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) and then terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of Dopamine Receptors
Caption: Simplified signaling pathway of D2/D3 dopamine receptors.
Experimental Workflow for Selectivity Enhancement
Caption: Iterative workflow for enhancing compound selectivity.
Validation & Comparative
A Comparative Guide to Benzoxazole-Based Kinase Inhibitors: Evaluating Alternatives to 4-(Piperazin-1-yl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. This guide provides an objective comparison of the performance of various benzoxazole-based kinase inhibitors, with a focus on those targeting key cancer-related kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases. While specific experimental data for 4-(Piperazin-1-yl)benzo[d]oxazole as a kinase inhibitor is not extensively available in the current literature, this document will serve as a valuable resource by comparing its structural analogs and other prominent benzoxazole inhibitors, supported by experimental data from published studies.
Performance Comparison of Benzoxazole Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of several benzoxazole derivatives against key kinases and their anti-proliferative effects on various cancer cell lines. This data is crucial for understanding the structure-activity relationships (SAR) and identifying promising candidates for further development.
Table 1: Inhibitory Activity of Benzoxazole Derivatives against VEGFR-2 Kinase
| Compound ID | Structure | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) |
| Compound 8d | (Structure not available) | 0.0554 | Sorafenib | 0.0782[1] |
| Compound 8a | (Structure not available) | 0.0579 | Sorafenib | 0.0782[1] |
| Compound 11b | p-fluorophenyl derivative | 0.057 | Sorafenib | 0.058[2] |
| Compound 8e | (Structure not available) | 0.0741 | Sorafenib | 0.0782[1] |
| Compound 5c | (Structure not available) | 0.08 | Sorafenib | 0.1[3] |
| Compound 11a | (Structure not available) | 0.082 | Sorafenib | 0.058[2] |
| Compound 12l | (Structure not available) | 0.09738 | Sorafenib | 0.04816[4] |
| Compound 5f | (Structure not available) | 0.10 | Sorafenib | 0.1[3] |
| Compound 4c | (Structure not available) | 0.12 | Sorafenib | 0.10[5] |
| Compound 4b | (Structure not available) | 0.13 | Sorafenib | 0.10[5] |
| Compound 5a | (Structure not available) | 0.145 | Sorafenib | 0.058[2] |
| Compound 12i | (Structure not available) | 0.155 | Sorafenib | 0.04816[4] |
| Compound 12d | (Structure not available) | 0.1946 | Sorafenib | 0.04816[4] |
Table 2: Anti-proliferative Activity of Benzoxazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Compound 8d | HepG2 | 2.43[1] | Sorafenib | HepG2 | 3.40[1] |
| Compound 8d | HCT116 | 2.79[1] | Sorafenib | HCT116 | 5.30[1] |
| Compound 8d | MCF-7 | 3.43[1] | Sorafenib | MCF-7 | 4.21[1] |
| Compound 5e | HepG2 | 4.13[3] | Sorafenib | HepG2 | 9.18[3] |
| Compound 11b | MCF-7 | 4.30[2] | Sorafenib | MCF-7 | 4.95[2] |
| Compound 4c | HCT-116 | 5.76[5] | Sorafenib | HCT-116 | 5.47[5] |
| Compound 5c | HepG2 | 5.93[3] | Sorafenib | HepG2 | 9.18[3] |
| Compound 11a | MCF-7 | 6.25[2] | Sorafenib | MCF-7 | 4.95[2] |
| Compound 5f | HepG2 | 6.58[3] | Sorafenib | HepG2 | 9.18[3] |
| Compound 11b | A549 | 6.68[2] | Sorafenib | A549 | 6.32[2] |
| Compound 5e | HCT-116 | 6.93[3] | Sorafenib | HCT-116 | 5.47[3] |
| Compound 4c | MCF-7 | 7.36[5] | Sorafenib | MCF-7 | 7.26[5] |
| Compound 5e | MCF-7 | 8.67[3] | Sorafenib | MCF-7 | 7.26[3] |
| Compound 4c | HepG2 | 9.45[5] | Sorafenib | HepG2 | 9.18[5] |
| Compound 12l | HepG2 | 10.50[4] | Sorafenib | HepG2 | 5.57[6] |
| Compound 12l | MCF-7 | 15.21[4] | Sorafenib | MCF-7 | 6.46[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (Luminescence-based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is common.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (vehicle) and positive control inhibitor wells.
-
Kinase Reaction: Prepare a master mix containing the kinase, a suitable peptide substrate, and assay buffer. Dispense the mix into the wells to start the reaction. A "no kinase" control should be included.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to the vehicle and "no kinase" controls.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Target Phosphorylation
This technique is used to determine if a kinase inhibitor affects the phosphorylation of its target protein within a cell.
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor at various concentrations for a specific duration. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target kinase. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to a loading control (e.g., total protein or a housekeeping gene product like GAPDH).
Signaling Pathways and Experimental Workflow
Understanding the signaling pathways affected by these inhibitors and the general workflow for their evaluation is critical for rational drug design and development.
The inhibition of key signaling pathways is the primary mechanism through which these compounds exert their anti-cancer effects.
The VEGFR-2 signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Benzoxazole inhibitors that target VEGFR-2 can effectively block this process.
Aurora kinases are essential for the proper execution of mitosis. Their inhibition by benzoxazole derivatives can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Piperazinyl-Benzoxazole and Piperidinyl-Benzoxazole Analogs for Drug Discovery
A detailed analysis of two promising scaffolds in medicinal chemistry reveals key differences in their anticancer activities, guiding future drug development efforts.
In the landscape of modern drug discovery, benzoxazole derivatives have emerged as a versatile and potent scaffold for developing novel therapeutic agents.[1][2][3] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point for medicinal chemists.[4][5][6] Among the various modifications to the benzoxazole core, the incorporation of piperazine or piperidine moieties has proven particularly fruitful, leading to the development of promising drug candidates. This guide provides a head-to-head comparison of piperazinyl-benzoxazole and piperidinyl-benzoxazole analogs, summarizing their performance based on available experimental data to aid researchers and drug development professionals in their quest for more effective therapies.
Unveiling the Anticancer Potential: A Tale of Two Analogs
Recent studies have highlighted the significant anticancer properties of both piperazinyl- and piperidinyl-benzoxazole derivatives. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer progression, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met kinases, which are crucial for tumor angiogenesis, growth, and metastasis.[7][8]
A comparative analysis of the biological activity of these two classes of compounds reveals nuances in their efficacy and selectivity.
Quantitative Comparison of Biological Activity
To facilitate a direct comparison, the following tables summarize the in vitro activities of representative piperazinyl-benzoxazole and piperidinyl-benzoxazole analogs from various studies.
Table 1: In Vitro Anticancer Activity of Piperazinyl-Benzoxazole Analogs
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 8j | A431 (Skin) | Maximum Cytotoxic Activity | [9] |
| 8t | A431 (Skin) | Maximum Cytotoxic Activity | [9] |
| 4g | MCF-7 (Breast) | 19.89 ± 1.04 | [10] |
| 4g | HeLa (Cervical) | 22.71 ± 1.06 | [10] |
| 4f | MCF-7 (Breast) | 20.18 ± 0.77 | [10] |
| 4f | HeLa (Cervical) | 26.86 ± 0.88 | [10] |
| 4d | MCF-7 (Breast) | 23.12 ± 0.85 | [10] |
Table 2: In Vitro Anticancer and Kinase Inhibitory Activity of Piperidinyl-Benzoxazole Analogs
| Compound ID | Target Kinase | IC50 (µM) | Target Cancer Cell Line | IC50 (µM) | Reference |
| 11b | VEGFR-2 | 0.057 | MCF-7 (Breast) | 4.30 | [7] |
| 11b | c-Met | 0.181 | A549 (Lung) | 6.68 | [7] |
| 11b | - | - | PC-3 (Prostate) | 7.06 | [7] |
| 11a | VEGFR-2 | 0.082 | MCF-7 (Breast) | 6.25 | [7] |
| 11a | c-Met | 0.280 | A549 (Lung) | 8.33 | [7] |
| 11a | - | - | PC-3 (Prostate) | 15.95 | [7] |
| 5a | VEGFR-2 | 0.145 | MCF-7 (Breast) | 16.29 | [7] |
| 5a | c-Met | 1.382 | A549 (Lung) | 23.60 | [7] |
| 5a | - | - | PC-3 (Prostate) | 16.14 | [7] |
| 5g | - | - | A549 (Lung) | 9.32 | [7] |
| 5h | - | - | MCF-7 (Breast) | 14.01 | [7] |
| 4d | EGFR | 0.08 ± 0.002 | MDA-MB-231 (Breast) | 1.66 ± 0.08 | [11][12] |
| 7h | EGFR | 0.09 ± 0.002 | MCF-7 (Breast) | 7.31 ± 0.43 | [11][12] |
From the presented data, it is evident that certain piperidinyl-benzoxazole analogs, particularly compounds 11b and 11a , exhibit potent dual inhibitory activity against both VEGFR-2 and c-Met kinases, with IC50 values in the nanomolar to low micromolar range.[7] This translates to significant cytotoxic effects against various cancer cell lines. For instance, compound 11b demonstrated strong cytotoxicity against MCF-7, A549, and PC-3 cells, with IC50 values comparable to the standard drug sorafenib.[7] Furthermore, some piperidinyl-benzoxazole derivatives have shown potent EGFR inhibition.[11][12]
In comparison, the available data for piperazinyl-benzoxazole analogs shows cytotoxic activity in the micromolar range against several cancer cell lines.[9][10] While direct comparisons are limited by the different cell lines and experimental conditions used in the studies, the piperidinyl analogs appear to exhibit a higher potency in the context of kinase inhibition.
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of the presented findings, detailed experimental methodologies are crucial.
Synthesis of Benzoxazole Analogs
The synthesis of both piperazinyl- and piperidinyl-benzoxazole derivatives generally follows a multi-step process. A common starting point is the cyclization of a 2-aminophenol with a corresponding carboxylic acid to form the benzoxazole core.[7] For piperidinyl derivatives, piperidine-4-carboxylic acid is often used.[7] Subsequent reactions involve coupling the benzoxazole intermediate with various substituted piperazines or piperidines.
A general synthetic scheme for piperidinyl-based benzoxazole derivatives is depicted below:
Caption: General Synthetic Pathway for Piperidinyl-Benzoxazole Derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against target kinases such as VEGFR-2 and c-Met is typically evaluated using enzyme-linked immunosorbent assays (ELISAs) or other kinase activity assays. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity, is determined. Staurosporine and sorafenib are often used as positive controls for c-Met and VEGFR-2 inhibition, respectively.[7]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of the cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Signaling Pathways and Mechanisms of Action
The anticancer activity of these benzoxazole analogs is intrinsically linked to their ability to modulate critical signaling pathways.
References
- 1. [PDF] Targeting disease with benzoxazoles: a comprehensive review of recent developments | Semantic Scholar [semanticscholar.org]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents | Semantic Scholar [semanticscholar.org]
- 10. connectjournals.com [connectjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Comparative Analysis of CNS Penetration in Piperazine-Containing Heterocyclic Derivatives
For researchers, scientists, and drug development professionals, understanding the ability of a compound to penetrate the central nervous system (CNS) is a critical step in the development of therapies for neurological and psychiatric disorders. This guide provides a comparative overview of the CNS penetration potential of specific 4-(piperazin-1-yl)benzo[d]oxazole derivatives and structurally related compounds, supported by experimental data and detailed methodologies.
The blood-brain barrier (BBB) presents a formidable obstacle to drug delivery to the brain. This highly selective semipermeable border of endothelial cells prevents most compounds from entering the CNS. For drugs targeting the brain, overcoming this barrier is paramount. The this compound scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential in CNS-active agents. However, minor structural modifications can significantly impact a compound's ability to cross the BBB.
This guide synthesizes available data to offer a comparative look at the CNS penetration of this class of compounds, with a focus on in vitro permeability assays that are crucial in early-stage drug discovery.
Comparative Analysis of CNS Penetration
| Compound ID | Structure | Permeability (Pe) (x 10⁻⁶ cm/s)[1] | Predicted CNS Penetration |
| S2 | 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative | 8.3 | High |
| S3 | 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative | 6.6 | High |
| Risperidone | Standard Antipsychotic | 2.3 | Moderate |
| Haloperidol | Standard Antipsychotic | 3.5 | Moderate |
| Warfarin | Standard (Low Permeability) | 1.0 | Low |
| 8c1 | 3,5-dimethoxy benzyl aminobenzamide | 14.34 | Very High |
Note: Higher Pe values indicate greater permeability. Compounds with Pe > 6.0 x 10⁻⁶ cm/s are generally considered to have high potential for CNS penetration.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the comparative data. The following protocol outlines the Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB) as described in the cited literature.[1]
Objective: To assess the passive permeability of test compounds across an artificial membrane mimicking the blood-brain barrier.
Materials:
-
96-well filter plates (e.g., Millipore Multiscreen)
-
96-well acceptor plates
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Porcine brain lipid extract
-
Dodecane
-
Test compounds and reference standards (e.g., Warfarin, Risperidone, Haloperidol)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Preparation of the Artificial Membrane: A solution of porcine brain lipid in dodecane is prepared. A small volume of this solution is carefully added to the filter of each well in the 96-well filter plate to create the artificial membrane.
-
Preparation of Donor and Acceptor Solutions:
-
Donor Solution: Test compounds and standards are dissolved in PBS (often with a small percentage of a co-solvent like DMSO to aid solubility) to a known concentration. This solution is added to the wells of the filter plate (the donor compartment).
-
Acceptor Solution: Fresh PBS is added to the wells of the 96-well acceptor plate.
-
-
Incubation: The filter plate is placed on top of the acceptor plate, creating a "sandwich," ensuring the bottom of the filter membrane is in contact with the acceptor solution. The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:
Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] * ln(1 - CA(t) / CD(t))
Where:
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
VA is the volume of the acceptor well.
-
Area is the effective area of the membrane.
-
t is the incubation time.
-
CD(t) is the concentration of the compound in the donor well at time t.
-
Visualizing Experimental Workflows and CNS Drug Delivery Challenges
To further clarify the experimental process and the broader context of CNS drug delivery, the following diagrams are provided.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Challenges of CNS drug delivery across the blood-brain barrier.
References
A Comparative Therapeutic Index Assessment: Novel 4-(Piperazin-1-yl)benzo[d]oxazole Derivatives versus Sorafenib
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Anticancer Agents
The search for novel anticancer therapeutics with an improved therapeutic index remains a cornerstone of oncological research. This guide provides a comparative analysis of a promising series of 4-(Piperazin-1-yl)benzo[d]oxazole derivatives against the established multi-kinase inhibitor, Sorafenib. The focus of this comparison is the in vitro therapeutic index, assessed through the lens of cytotoxic potency against cancer cell lines versus non-cancerous cells. The novel compounds investigated are dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met), two key receptor tyrosine kinases implicated in tumor angiogenesis, proliferation, and metastasis.
Quantitative Comparison of In Vitro Efficacy and Selectivity
The therapeutic index, a measure of a drug's safety, is fundamentally the ratio of its toxicity to its efficacy. In this in vitro context, we utilize the Selectivity Index (SI) as a surrogate. The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window and fewer side effects.
The following tables summarize the in vitro cytotoxicity of novel piperidinyl-based benzoxazole derivatives and the reference compound Sorafenib against various human cancer cell lines and a normal human breast epithelial cell line.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Novel Benzoxazole Derivatives and Sorafenib against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) |
| Benzoxazole 5a | 10.35 | 12.84 | 20.45 |
| Benzoxazole 5g | 8.41 | 10.29 | 18.72 |
| Benzoxazole 5h | 7.15 | 9.88 | 17.26 |
| Benzoxazole 11a | 6.25 | 8.33 | 15.95 |
| Benzoxazole 11b | 4.30 | 6.68 | 7.06 |
| Sorafenib (Reference) | 4.95 | 6.32 | 6.57 |
Data sourced from a study on novel piperidinyl-based benzoxazole derivatives as dual VEGFR-2/c-Met kinase inhibitors.
Table 2: Therapeutic Index Comparison: Selectivity of Benzoxazole 11b vs. Sorafenib
| Compound | Cancer Cell Line | IC50 (µM) - Cancer | Normal Cell Line | IC50 (µM) - Normal | Selectivity Index (SI) |
| Benzoxazole 11b | MCF-7 | 4.30 | MCF-10A (Normal Breast) | > 100 | > 23.26 |
| Sorafenib (Reference) | MCF-7 | 4.95 | MCF-10A (Normal Breast) | Not explicitly cytotoxic at tested concentrations | N/A |
IC50 values for Benzoxazole 11b and Sorafenib on MCF-7 and MCF-10A are from the same study. The lack of significant cytotoxicity of Sorafenib on MCF-10A cells in some studies prevents a direct SI calculation but suggests a degree of selectivity.
The data clearly indicates that the novel benzoxazole derivative 11b demonstrates potent anticancer activity against the tested cell lines, with IC50 values comparable to, and in the case of MCF-7, slightly better than Sorafenib. More importantly, compound 11b exhibits a significantly high selectivity index (>23.26) for breast cancer cells over normal breast epithelial cells. This suggests a promising therapeutic window for this class of compounds.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The half-maximal inhibitory concentration (IC50) values were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cellular metabolic activity.
Materials:
-
Human cancer cell lines (MCF-7, A549, PC-3) and normal human breast epithelial cell line (MCF-10A)
-
Roswell Park Memorial Institute (RPMI-1640) medium or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (Benzoxazole derivatives, Sorafenib) dissolved in DMSO
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the test compounds. A control group receives medium with the same concentration of DMSO used to dissolve the compounds (typically <0.1%).
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and the experimental workflow for assessing the therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

